A Technical Guide to the Physical Properties of 4-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Methylthio)phenylboronic acid is a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-hetero...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylthio)phenylboronic acid is a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its physical properties is paramount for its effective use in reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the key physical characteristics of 4-(Methylthio)phenylboronic acid, including detailed experimental protocols for their determination and a visual workflow for its physical characterization.
Core Physical Properties
The fundamental physical properties of 4-(Methylthio)phenylboronic acid are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory setting.
The following sections detail the standard methodologies for determining the key physical properties of 4-(Methylthio)phenylboronic acid.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Melting Point Determination
Sample Preparation: A small amount of finely powdered, dry 4-(Methylthio)phenylboronic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range represents the melting point of the substance. For 4-(Methylthio)phenylboronic acid, this is reported as 210-214 °C.
Determination of Solubility
Solubility data is vital for selecting appropriate solvents for reactions, purifications (such as recrystallization), and formulations.
Solvent Selection: A range of solvents with varying polarities should be selected for testing (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
Sample Preparation: An excess amount of 4-(Methylthio)phenylboronic acid is added to a known volume of the selected solvent in a sealed vial or flask.
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
Concentration Analysis: The concentration of 4-(Methylthio)phenylboronic acid in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
Data Reporting: The solubility is expressed in terms of concentration, such as g/L or mol/L. While specific quantitative data for 4-(Methylthio)phenylboronic acid is not widely available, it is known to be soluble in methanol. Based on the behavior of similar phenylboronic acids, it is expected to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[2][3][4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physical characterization of 4-(Methylthio)phenylboronic acid.
Caption: Experimental workflow for the physical characterization of 4-(Methylthio)phenylboronic acid.
Conclusion
This technical guide has detailed the essential physical properties of 4-(Methylthio)phenylboronic acid and provided standardized protocols for their experimental determination. The presented data and methodologies are intended to support researchers and professionals in the effective application of this versatile reagent in their synthetic and developmental endeavors. A clear understanding and accurate measurement of these properties are fundamental to achieving reproducible and optimized results in the laboratory.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-(Methylthio)phenylboronic Acid (CAS: 98546-51-1) Introduction 4-(Methylthio)phenylboronic acid, with CAS number 98546-51-1, is an organoboron compound featuring a boronic acid functional...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4-(Methylthio)phenylboronic Acid (CAS: 98546-51-1)
Introduction
4-(Methylthio)phenylboronic acid, with CAS number 98546-51-1, is an organoboron compound featuring a boronic acid functional group and a methylthio substituent on a phenyl ring.[1] This off-white, solid compound is a versatile reagent in modern organic synthesis, primarily recognized for its critical role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its unique electronic and solubility properties, imparted by the methylthio group, make it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and materials for organic electronics.[1][2] This document provides a comprehensive technical overview of its properties, synthesis, analysis, and applications.
Physicochemical and Spectroscopic Properties
4-(Methylthio)phenylboronic acid is typically a white to off-white crystalline powder.[1][3] It is soluble in polar organic solvents like methanol.[3] The compound may contain varying amounts of its anhydride (B1165640) form.[4][5]
Spectroscopic data is crucial for the structural confirmation and purity assessment of 4-(Methylthio)phenylboronic acid. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Technique
Description
¹H NMR
The proton NMR spectrum is used to confirm the presence of key structural features. Expected signals include a singlet for the methylthio (S-CH₃) protons, two distinct doublets in the aromatic region corresponding to the para-substituted phenyl ring, and a broad singlet for the acidic protons of the boronic acid group (-B(OH)₂). Spectral data is available in various chemical databases.[9]
IR Spectroscopy
The IR spectrum provides information about the functional groups present. Characteristic absorption bands for O-H stretching of the boronic acid, B-O stretching, C-S stretching, and aromatic C-H and C=C vibrations are expected. FTIR spectra are available from commercial suppliers and databases.[7][10]
Mass Spectrometry
MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the molecular formula.[9]
Synthesis and Purification
While specific, detailed industrial synthesis protocols are proprietary, a general and widely applicable method for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by aqueous acidic workup.
General Synthesis Workflow
The synthesis of 4-(Methylthio)phenylboronic acid can be conceptually broken down into three main stages: formation of the Grignard reagent from the corresponding aryl halide, reaction with a borate ester (boration), and subsequent hydrolysis to yield the final boronic acid.
Caption: General workflow for arylboronic acid synthesis.
Experimental Protocol: General Synthesis
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF). Add a solution of 4-bromothioanisole (B94970) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining aryl bromide solution and reflux the mixture until the magnesium is consumed.
Boration: Cool the resulting Grignard solution to approximately -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the low temperature.
Hydrolysis and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., dilute HCl). The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.[11]
Key Applications and Reactions
4-(Methylthio)phenylboronic acid is a key reactant in numerous organic transformations, valued for its ability to introduce the 4-(methylthio)phenyl moiety into target molecules.
Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, and is a cornerstone of modern synthesis for creating biaryl compounds, styrenes, and polyenes.[2][12]
The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst.[12][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Other Synthetic Applications
Beyond Suzuki coupling, 4-(Methylthio)phenylboronic acid is a reactant in several other important reactions[3][6]:
Addition Reactions: Used in addition reactions with naphthyridine N-oxides.[3]
Oxyarylation: Participates in the oxyarylation of Heck reaction intermediates for synthesizing tetrahydrofuran (THF) derivatives.[3]
Sulfoxidation Reactions: The thioether group can undergo sulfoxidation reactions.[3]
Copper-Catalyzed Halogenation: Can be used in copper-catalyzed halogenation processes.[3]
Biological Activity
Caption: Mechanism of quorum sensing inhibition.
Experimental Protocols
The following sections provide generalized protocols for common experimental procedures involving 4-(Methylthio)phenylboronic acid.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl halide with 4-(Methylthio)phenylboronic acid.
Degassed Solvent (e.g., Toluene, Dioxane, DMF, with water)
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 4-(Methylthio)phenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of 2M aqueous Na₂CO₃) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[13][15][16][17]
Caption: A typical experimental workflow for Suzuki coupling.
Safety and Handling
4-(Methylthio)phenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[7]
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[4][6] For handling the powder, a type N95 dust mask is recommended.[4]
Storage: Keep in a tightly sealed container in a cool, dry, dark place.[3] Recommended storage is at room temperature.[3][5]
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).[3]
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[3]
Conclusion
4-(Methylthio)phenylboronic acid is a highly valuable and versatile reagent in organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions has cemented its role in the construction of complex molecular frameworks relevant to pharmaceuticals, materials science, and agrochemicals.[2][18] A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development.
Molecular weight and formula of 4-(Methylthio)phenylboronic acid.
For Researchers, Scientists, and Drug Development Professionals Core Compound Information 4-(Methylthio)phenylboronic acid is a synthetic organoboron compound widely utilized in organic synthesis and increasingly explore...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
4-(Methylthio)phenylboronic acid is a synthetic organoboron compound widely utilized in organic synthesis and increasingly explored for its biological activities. Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions and as an inhibitor of bacterial communication pathways.
Property
Value
Chemical Formula
C₇H₉BO₂S
Molecular Weight
168.02 g/mol
CAS Number
98546-51-1
Appearance
Off-white to light yellow crystalline powder
Melting Point
210-214 °C
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
A primary application of 4-(Methylthio)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in pharmaceuticals and material science. This reaction creates a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl halide.
Experimental Protocol: Synthesis of 4'-Methoxy-4-(methylthio)biphenyl
This protocol details a representative Suzuki-Miyaura reaction between 4-(Methylthio)phenylboronic acid and 4-bromoanisole (B123540).
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-(Methylthio)phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
Add palladium(II) acetate (0.02 mmol) to the flask.
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.
Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-Methoxy-4-(methylthio)biphenyl.
Suzuki-Miyaura Coupling Workflow
A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Biological Activity: Inhibition of Quorum Sensing
Quantitative Data: Quorum Sensing Inhibition
The following table summarizes the inhibitory activity of 4-(Methylthio)phenylboronic acid and related compounds on the quorum sensing of Vibrio harveyi.[1]
Compound
IC₅₀ (µM)
Phenylboronic acid
> 400
4-Methylphenylboronic acid
100
4-(Methylthio)phenylboronic acid
8.8
4-tert-Butylphenylboronic acid
0.7
Experimental Protocol: Vibrio harveyi Quorum Sensing Inhibition Assay
This protocol is adapted from the methodology used to determine the IC₅₀ values of boronic acid derivatives against Vibrio harveyi.[1]
An In-depth Technical Guide to (4-methylsulfanylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals (4-methylsulfanylphenyl)boronic acid , a sulfur-containing organoboron compound, is a versatile building block in modern organic synthesis. Its unique elect...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(4-methylsulfanylphenyl)boronic acid , a sulfur-containing organoboron compound, is a versatile building block in modern organic synthesis. Its unique electronic and structural properties make it a valuable reagent, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on practical experimental details.
Core Physicochemical Properties
(4-methylsulfanylphenyl)boronic acid, also known as 4-(methylthio)phenylboronic acid, is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1. While experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in the literature, data from closely related analogs and supplier specifications provide useful estimates. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can affect their physical properties.
Table 1: Physicochemical Properties of (4-methylsulfanylphenyl)boronic acid
The synthesis of arylboronic acids is a well-established field in organic chemistry, with several general methods available.[3] A common and effective route to (4-methylsulfanylphenyl)boronic acid involves the reaction of an organometallic reagent derived from a suitable haloaromatic precursor with a borate (B1201080) ester, followed by hydrolysis. A detailed experimental protocol for a representative synthesis is provided below.
This procedure outlines the synthesis of (4-methylsulfanylphenyl)boronic acid starting from 4-bromothioanisole via a lithium-halogen exchange reaction.
Workflow Diagram:
Caption: Synthesis workflow from 4-bromothioanisole.
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 4-bromothioanisole (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes.
Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude product.
Purify the crude (4-methylsulfanylphenyl)boronic acid by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) or by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
The structural elucidation of (4-methylsulfanylphenyl)boronic acid relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide characteristic signals for the aromatic protons and carbons, as well as for the methylsulfanyl group. The boron atom, being a quadrupolar nucleus, can sometimes lead to broadening of adjacent carbon signals in the 13C NMR spectrum, and the carbon directly attached to boron may not be observed.[4] 11B NMR spectroscopy is also a valuable tool for characterizing boronic acids, with typical chemical shifts appearing in a specific region for tricoordinate boron species.[5]
Table 2: Predicted 1H and 13C NMR Chemical Shifts for (4-methylsulfanylphenyl)boronic acid
Nucleus
Predicted Chemical Shift (ppm)
Multiplicity
Notes
1H NMR
Ar-H (ortho to -B(OH)₂)
~7.8 - 8.0
Doublet
Ar-H (ortho to -SMe)
~7.2 - 7.4
Doublet
S-CH₃
~2.5
Singlet
B(OH )₂
Variable (broad singlet)
Broad Singlet
Chemical shift is concentration and solvent dependent.
13C NMR
C -B
Not typically observed
Due to quadrupolar relaxation of boron.
Ar-C (ortho to -B(OH)₂)
~135
Ar-C (ortho to -SMe)
~126
Ar-C -SMe
~140
S-CH₃
~15
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Boronic acids can be challenging to analyze by MS due to their tendency to form boroxines (cyclic trimers) through dehydration.[6] Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.
Expected Fragmentation Pattern:
The mass spectrum of (4-methylsulfanylphenyl)boronic acid is expected to show the molecular ion peak [M]+ or [M+H]+. Common fragmentation pathways for phenylboronic acids involve the loss of water and other neutral fragments. The presence of the sulfur atom may also lead to characteristic fragmentation patterns.
Applications in Organic Synthesis
(4-methylsulfanylphenyl)boronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and arylboronic acids are key coupling partners.[7] (4-methylsulfanylphenyl)boronic acid can be coupled with various aryl, heteroaryl, or vinyl halides and triflates to introduce the 4-(methylthio)phenyl moiety into a target molecule. This is particularly useful in the synthesis of pharmaceuticals and functional materials where this group can modulate biological activity or material properties.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a general procedure for the coupling of (4-methylsulfanylphenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), (4-methylsulfanylphenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
Add the palladium catalyst (1-5 mol%).
Evacuate and backfill the flask with an inert gas three times.
Add the degassed, anhydrous solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.[4]
Biological and Medicinal Chemistry Applications
Boronic acids have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules such as carbohydrates and some amino acid side chains.[3][8] This property has led to the development of boronic acid-containing drugs for various therapeutic areas, including oncology and infectious diseases.[9]
The presence of the methylsulfanyl group in (4-methylsulfanylphenyl)boronic acid can influence its pharmacokinetic and pharmacodynamic properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. Furthermore, the methylsulfanyl group can be a site for metabolic transformations.
While specific biological activity data for (4-methylsulfanylphenyl)boronic acid is not extensively documented in publicly available literature, its structural motifs are found in compounds with reported biological activities. For instance, derivatives of thioanisole (B89551) have been investigated for various pharmacological effects. The boronic acid moiety itself is a key pharmacophore in several approved drugs and clinical candidates, acting as an inhibitor of enzymes like proteasomes and serine proteases.[8] Therefore, (4-methylsulfanylphenyl)boronic acid serves as a valuable starting point for the design and synthesis of novel therapeutic agents.
Potential Signaling Pathway Interactions:
Given the role of boronic acids as enzyme inhibitors, derivatives of (4-methylsulfanylphenyl)boronic acid could potentially interact with various signaling pathways. For example, as proteasome inhibitors, they could affect the NF-κB signaling pathway, which is crucial in inflammation and cancer.
Caption: Potential inhibition of the proteasome by a boronic acid derivative.
This guide provides a foundational understanding of (4-methylsulfanylphenyl)boronic acid for researchers and professionals in drug development. Further investigation into its specific biological activities and optimization of its use in synthetic methodologies will undoubtedly expand its utility in these fields.
An In-depth Technical Guide to 4-(Methylthio)phenylboronic Acid: Properties, Applications, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methylthio)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has made it a valuable reagent for the construction of complex organic molecules. Furthermore, recent studies have highlighted its potential as a modulator of bacterial communication, specifically through the inhibition of quorum sensing. This technical guide provides a comprehensive overview of the synonyms, chemical properties, and key applications of 4-(Methylthio)phenylboronic acid, with a focus on a detailed experimental protocol for its use in organic synthesis and its interaction with bacterial signaling pathways.
Nomenclature and Synonyms
For clarity and comprehensive literature searching, a list of common synonyms for 4-(Methylthio)phenylboronic acid is provided below.
A summary of the key physicochemical properties of 4-(Methylthio)phenylboronic acid is presented in the table below, providing essential data for experimental design and safety considerations.
Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of 4'-Methyl-4-(methylthio)biphenyl
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The following protocol details a representative procedure for the coupling of 4-(Methylthio)phenylboronic acid with 4-bromotoluene (B49008) to synthesize 4'-methyl-4-(methylthio)biphenyl. This reaction is a cornerstone of biaryl synthesis, a common motif in pharmaceuticals and functional materials.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Methylthio)phenylboronic acid (1.0 eq), 4-bromotoluene (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
Solvent and Base Addition: Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (20 mL).
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
Work-up:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
Separate the organic layer.
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 4'-methyl-4-(methylthio)biphenyl.
Experimental Workflow Diagram:
Suzuki-Miyaura Coupling Workflow
Biological Activity: Inhibition of Bacterial Quorum Sensing
An In-depth Technical Guide to the Synthesis of 4-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(methylthio)phenylboronic acid, a valuable building b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(methylthio)phenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. The document details two principal methods: the Grignard reaction and the organolithium (lithiation) route, both commencing from the readily available precursor, 4-bromothioanisole (B94970). This guide presents detailed experimental protocols, quantitative data for each synthetic route, and visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.
Introduction
4-(Methylthio)phenylboronic acid is an important organoboron compound utilized in a variety of chemical transformations. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where it serves as a versatile coupling partner for the introduction of the 4-(methylthio)phenyl moiety into complex molecules. This functional group is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the methylthio substituent. This guide focuses on the two most common and practical laboratory-scale syntheses of this reagent.
Core Synthetic Pathways
The synthesis of 4-(methylthio)phenylboronic acid predominantly proceeds through the formation of an organometallic intermediate from 4-bromothioanisole, which is then quenched with a borate (B1201080) ester. The two primary methods for generating the necessary organometallic species are the Grignard reaction and the use of an organolithium reagent.
Grignard Reaction Pathway
This classic method involves the reaction of 4-bromothioanisole with magnesium metal to form the corresponding Grignard reagent, 4-(methylthio)phenylmagnesium bromide. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
Diagram 1. Grignard reaction pathway for 4-(Methylthio)phenylboronic acid.
Organolithium (Lithiation) Pathway
An alternative and often higher-yielding method involves the use of an organolithium reagent, such as n-butyllithium, to perform a lithium-halogen exchange with 4-bromothioanisole. The resulting aryllithium species is then reacted with a trialkyl borate in a similar fashion to the Grignard route.
Diagram 2. Organolithium pathway for 4-(Methylthio)phenylboronic acid.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and outcomes for the two primary synthetic routes. Please note that yields can vary based on reaction scale, purity of reagents, and precise reaction conditions.
Parameter
Grignard Reaction
Organolithium Route
Starting Material
4-Bromothioanisole
4-Bromothioanisole
Reagents
Mg, Triisopropyl borate
n-Butyllithium, Triisopropyl borate
Solvent
Anhydrous Tetrahydrofuran (THF)
Anhydrous Tetrahydrofuran (THF)
Reaction Temperature
Reflux for Grignard formation, then -78 °C to rt
-78 °C to rt
Typical Yield
60-75%
70-85%
Purity (crude)
85-95%
90-98%
Detailed Experimental Protocols
Synthesis via Grignard Reaction
Materials:
4-Bromothioanisole (1.0 eq)
Magnesium turnings (1.2 eq)
Iodine (a single crystal)
Anhydrous Tetrahydrofuran (THF)
Triisopropyl borate (1.5 eq)
Hydrochloric acid (2 M)
Diethyl ether
Brine
Anhydrous magnesium sulfate
Procedure:
Grignard Reagent Formation:
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.
Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.
Add anhydrous THF to cover the magnesium.
In a separate flask, dissolve 4-bromothioanisole (1.0 eq) in anhydrous THF.
Add a small portion of the 4-bromothioanisole solution to the magnesium suspension. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.
Add the remaining 4-bromothioanisole solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours.
Cool the resulting Grignard reagent solution to room temperature.
Borylation:
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.
Cool this solution to -78 °C using a dry ice/acetone bath.
Slowly add the prepared Grignard reagent to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Work-up and Purification:
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
Stir the mixture vigorously for 30 minutes.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(methylthio)phenylboronic acid as a white to off-white solid.
The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes.
Synthesis via Organolithium Route
Materials:
4-Bromothioanisole (1.0 eq)
n-Butyllithium (1.1 eq, solution in hexanes)
Anhydrous Tetrahydrofuran (THF)
Triisopropyl borate (1.2 eq)
Hydrochloric acid (2 M)
Diethyl ether
Brine
Anhydrous sodium sulfate
Procedure:
Lithiation:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromothioanisole (1.0 eq) and anhydrous THF.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
Stir the mixture at -78 °C for 1 hour.
Borylation:
To the aryllithium solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours or overnight.
Work-up and Purification:
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
Stir the biphasic mixture vigorously for 30 minutes.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x volume of THF).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting solid can be purified by recrystallization from an appropriate solvent.
Concluding Remarks
Both the Grignard and organolithium pathways provide reliable access to 4-(methylthio)phenylboronic acid. The choice of method may depend on the availability of reagents, desired scale, and sensitivity of other functional groups in more complex substrates. The organolithium route often offers higher yields and cleaner reactions but requires more stringent anhydrous and anaerobic conditions. Proper purification of the final product is crucial, as the presence of boroxines (anhydrides of boronic acids) can affect its reactivity in subsequent coupling reactions. This guide provides a solid foundation for the successful synthesis of this important synthetic building block.
Foundational
Spectral Analysis of 4-(Methylthio)phenylboronic Acid: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectral data for 4-(Methylthio)phenylboronic acid, a compound of interest for researchers, scientists, and professionals in the field o...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 4-(Methylthio)phenylboronic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, outlines general experimental protocols for these analytical techniques, and includes a logical workflow for spectral data analysis.
Summary of Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for 4-(Methylthio)phenylboronic acid.
¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
7.95
Doublet
2H
Ar-H
7.27
Doublet
2H
Ar-H
2.50
Singlet
3H
S-CH₃
Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Data
While ¹³C NMR data for 4-(Methylthio)phenylboronic acid is available from commercial suppliers such as Sigma-Aldrich, specific chemical shift values were not publicly accessible in the conducted research.[1] Researchers are advised to consult the supplier's documentation for detailed ¹³C NMR data.
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Strong, Broad
O-H Stretch (B-OH)
~2920
Medium
C-H Stretch (Aromatic)
~1600
Strong
C=C Stretch (Aromatic)
~1400
Strong
B-O Stretch
~1180
Medium
C-S Stretch
~840
Strong
C-H Bend (Aromatic, p-disubstituted)
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectral data are not publicly available. However, the following sections describe generalized methodologies for NMR and ATR-IR spectroscopy that are applicable to a solid sample like 4-(Methylthio)phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.
Materials:
4-(Methylthio)phenylboronic acid sample
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
NMR tube
Pipettes
Vortex mixer (optional)
NMR spectrometer
Procedure:
Sample Preparation: Weigh approximately 5-10 mg of 4-(Methylthio)phenylboronic acid and transfer it into a clean, dry NMR tube.
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube. The choice of solvent is critical to dissolve the sample and to avoid interfering signals in the spectrum.
Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
The IR spectrum for 4-(Methylthio)phenylboronic acid was obtained using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique.
Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.
Materials:
4-(Methylthio)phenylboronic acid sample
Spatula
ATR-FTIR spectrometer
Procedure:
Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is recorded. This allows for the subtraction of any atmospheric (e.g., CO₂, H₂O) or instrumental absorbances from the sample spectrum.
Sample Application: Place a small amount of the solid 4-(Methylthio)phenylboronic acid powder directly onto the surface of the ATR crystal.
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for obtaining a high-quality spectrum.
Data Acquisition: Initiate the scan to collect the infrared spectrum of the sample. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its molecular vibrations.
Data Processing: The resulting interferogram is converted to an infrared spectrum via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Cleaning: After the measurement, the pressure is released, and the sample is carefully removed from the ATR crystal. The crystal surface is then thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.
Spectral Data Analysis Workflow
The following diagram illustrates a logical workflow for the analysis of spectral data for a chemical compound such as 4-(Methylthio)phenylboronic acid.
Caption: A flowchart illustrating the workflow for spectral data acquisition, processing, analysis, and structural elucidation.
A Comprehensive Technical Guide to the Solubility of 4-(Methylthio)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the solubility of 4-(methylthio)phenylboronic acid in organic solvents. Due to the limited availability...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-(methylthio)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents known qualitative solubility information alongside quantitative data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside visualizations of the experimental workflow and a key synthetic application, the Suzuki-Miyaura coupling reaction.
Physicochemical Properties of 4-(Methylthio)phenylboronic acid
A summary of the key physicochemical properties of 4-(methylthio)phenylboronic acid is presented below.
Qualitative Solubility of 4-(Methylthio)phenylboronic acid
Currently, there is limited specific qualitative solubility data for 4-(methylthio)phenylboronic acid in a wide range of organic solvents in publicly available literature. The available information is summarized below.
Solvent
Qualitative Solubility
Methanol
Soluble
Quantitative Solubility of Phenylboronic Acid (Proxy Data)
In the absence of extensive quantitative data for 4-(methylthio)phenylboronic acid, the solubility of its parent compound, phenylboronic acid, can provide valuable insights for solvent selection in synthesis, purification, and formulation. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6] The following table presents quantitative solubility data for phenylboronic acid in various organic solvents.
Solvent
Temperature (°C)
Mole Fraction (x)
Chloroform
25
Value not explicitly stated, moderate solubility
3-Pentanone
25
Value not explicitly stated, high solubility
Acetone
25
Value not explicitly stated, high solubility
Dipropyl ether
25
Value not explicitly stated, high solubility
Methylcyclohexane
25
Value not explicitly stated, very low solubility
Note: While the referenced literature describes the solubility as high, moderate, or low, specific mole fraction values at a standard temperature of 25°C were not explicitly provided in the search results. The dynamic method described below is recommended for obtaining precise quantitative data.
Experimental Protocol: Dynamic Method for Solubility Determination
A reliable method for determining the solubility of boronic acids is the dynamic method.[4][5][6][7][8][9] This technique involves identifying the temperature at which a solid solute completely dissolves in a solvent at a known concentration by observing the disappearance of turbidity.[4][5][6][8][9]
Solvents: High-purity, anhydrous organic solvents of interest
Apparatus:
Jacketed glass vessel
Magnetic stirrer and stir bar
Circulating thermostat bath with programmable temperature control
Calibrated thermometer or temperature probe (precision ±0.1 °C)
Luminance probe or a laser and photodetector for turbidity measurement
Analytical balance (precision ±0.1 mg)
Procedure
Sample Preparation: Accurately weigh a specific amount of 4-(methylthio)phenylboronic acid and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.
Heating and Stirring: Place the vessel in the thermostat bath and commence stirring the mixture at a constant, vigorous rate.
Controlled Heating: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.
Turbidity Measurement: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.
Data Recording: Record the temperature at which complete dissolution occurs.
Data Analysis: Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve (solubility vs. temperature).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for the dynamic method of solubility determination.
Workflow for dynamic solubility determination.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
4-(Methylthio)phenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] The generally accepted mechanism for this palladium-catalyzed reaction is depicted below.[10][11][12][13]
Stability and Storage of 4-(Methylthio)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Methylthio)phenylboronic acid. The information prese...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Methylthio)phenylboronic acid. The information presented herein is intended to support researchers and professionals in the proper handling, storage, and application of this versatile reagent, particularly in the context of organic synthesis and drug development.
Core Concepts in Arylboronic Acid Stability
Arylboronic acids, including 4-(Methylthio)phenylboronic acid, are generally stable, crystalline solids under ambient conditions. However, their stability can be compromised by several factors, leading to degradation and potentially impacting the outcomes of chemical reactions. The two primary degradation pathways of concern are protodeboronation and the formation of cyclic anhydrides (boroxines).
Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is often catalyzed by acidic or basic conditions and can be influenced by the electronic properties of substituents on the aromatic ring.[1] The presence of water is necessary for this reaction to occur.[2]
Formation of Boroxines: Arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boroxine (B1236090) can be converted back to the boronic acid in the presence of water. However, the presence of varying amounts of the anhydride (B1165640) can affect the stoichiometry of reactions if not accounted for.
Recommended Storage and Handling
To ensure the long-term stability and purity of 4-(Methylthio)phenylboronic acid, the following storage and handling guidelines are recommended:
Temperature: Store in a cool, dark place. Refrigeration at 0-6°C is often recommended by suppliers.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Container: Keep the container tightly sealed to prevent the ingress of moisture.
Incompatibilities: Avoid contact with strong oxidizing agents.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Methylthio)phenylboronic acid is provided in the table below.
While specific quantitative stability data for 4-(Methylthio)phenylboronic acid is not extensively available in the public domain, a general understanding of its stability can be inferred from studies on analogous arylboronic acids. The 4-(methylthio) group is considered to be an electron-donating group, which can influence the rate of protodeboronation.
Forced degradation studies are essential to determine the intrinsic stability of a compound and to identify potential degradation products.[7][8][9][10][11] A typical forced degradation study would expose 4-(Methylthio)phenylboronic acid to the stress conditions outlined in the table below.
Stress Condition
Typical Protocol
Potential Degradation Pathway
Acidic Hydrolysis
0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period.
Protodeboronation
Basic Hydrolysis
0.1 M NaOH at elevated temperature (e.g., 60°C) for a defined period.
Protodeboronation (often accelerated)
Oxidation
3% H₂O₂ at room temperature for a defined period.
Oxidation of the thioether to sulfoxide (B87167) or sulfone, and/or oxidation of the boronic acid.
Thermal Degradation
Heating the solid material at a high temperature (e.g., 105°C) for a defined period.
Decomposition, potentially leading to the formation of various byproducts.
Photostability
Exposure to UV and visible light as per ICH Q1B guidelines.
Photodegradation, the extent of which would need to be determined experimentally.
Experimental Protocols for Stability Assessment
The stability of 4-(Methylthio)phenylboronic acid can be monitored using various analytical techniques. The development of a stability-indicating analytical method is crucial for separating the intact molecule from any degradation products.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for assessing the stability of arylboronic acids.
Protocol:
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where 4-(Methylthio)phenylboronic acid has significant absorbance (e.g., 254 nm).
Sample Preparation: Prepare a stock solution of 4-(Methylthio)phenylboronic acid in a suitable solvent (e.g., methanol). For forced degradation samples, dilute to an appropriate concentration with the mobile phase.
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of degradation products and for monitoring the stability of boronic acids.
Protocol:
¹H NMR: Dissolve a known amount of the sample in a deuterated solvent (e.g., DMSO-d₆). Monitor for changes in the aromatic proton signals and the appearance of new signals that could indicate degradation.
¹¹B NMR: This technique is particularly useful for observing changes in the chemical environment of the boron atom. The chemical shift of the boron signal can indicate the conversion of the boronic acid to a boronate ester or other boron-containing species.
Applications and Relevance to Stability
The stability of 4-(Methylthio)phenylboronic acid is of paramount importance in its primary applications, including Suzuki-Miyaura cross-coupling reactions and its role as a quorum sensing inhibitor.
Suzuki-Miyaura Cross-Coupling
4-(Methylthio)phenylboronic acid is a common reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[12] The integrity of the boronic acid is crucial for the efficiency and yield of these reactions. Protodeboronation is a well-known side reaction in Suzuki couplings, leading to the formation of thioanisole (B89551) as a byproduct and reducing the amount of the desired coupled product.[1] Therefore, understanding the stability of 4-(Methylthio)phenylboronic acid under the basic conditions typically employed in these reactions is critical for reaction optimization.
Suzuki-Miyaura Coupling Workflow
Quorum Sensing Inhibition
Quorum Sensing Inhibition Concept
Conclusion
4-(Methylthio)phenylboronic acid is a valuable reagent in organic synthesis and chemical biology. While it is a relatively stable compound, its susceptibility to protodeboronation and anhydride formation necessitates careful storage and handling. Understanding the factors that influence its stability and employing appropriate analytical methods to monitor its purity are crucial for ensuring the reliability and reproducibility of experimental results. Further quantitative studies on the stability of this specific boronic acid under various stress conditions would be beneficial for its application in regulated environments such as pharmaceutical development.
The Expanding Role of Organoboron Compounds in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Organoboron compounds, once relegated to the realm of synthetic organic chemistry, have emerged as a versatile and powerful class of molecules...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoboron compounds, once relegated to the realm of synthetic organic chemistry, have emerged as a versatile and powerful class of molecules in medicinal chemistry and drug development.[1] Their unique electronic properties, particularly the electron-deficient nature of the boron atom, allow for novel mechanisms of action, often involving the formation of reversible covalent bonds with biological targets.[2][3] This has led to the successful development and FDA approval of several boron-containing drugs for a range of therapeutic areas, from cancer to infectious diseases and inflammatory conditions.[4][5][6] This technical guide provides an in-depth exploration of the core principles of organoboron medicinal chemistry, focusing on the mechanisms of action, quantitative data of key approved drugs, and detailed experimental protocols relevant to their study.
Core Scaffolds and Their Significance
Two primary organoboron scaffolds have dominated the landscape of approved drugs: boronic acids and benzoxaboroles.
Boronic Acids: Characterized by a C-B(OH)₂ functional group, boronic acids are capable of forming reversible covalent bonds with nucleophilic residues, particularly the hydroxyl group of serine in enzyme active sites.[7] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition.[8] The dipeptide boronic acid, bortezomib, was the first-in-class proteasome inhibitor to receive FDA approval, validating this approach.[5]
Benzoxaboroles: This heterocyclic scaffold features a boronic acid integrated into a bicyclic system.[9][10] This structure enhances the Lewis acidity of the boron atom and provides a rigid framework for interaction with biological targets.[3] Benzoxaboroles have proven to be a particularly fruitful scaffold, leading to the development of drugs targeting enzymes across different classes.[10][11]
Mechanisms of Action of Approved Organoboron Drugs
The versatility of organoboron compounds is evident in the diverse mechanisms of action of a growing number of FDA-approved drugs.
Proteasome Inhibition in Cancer Therapy
Bortezomib (Velcade®) and Ixazomib (B1672701) (Ninlaro®) are proteasome inhibitors used in the treatment of multiple myeloma and mantle cell lymphoma.[12][13] The proteasome is a multi-catalytic protease complex responsible for the degradation of intracellular proteins, playing a crucial role in cell cycle regulation and survival.[14] Cancer cells, particularly multiple myeloma cells, are highly dependent on proteasome function to manage the large quantities of unfolded or misfolded proteins they produce.[15]
Bortezomib and ixazomib act as reversible inhibitors of the 26S proteasome.[12] The boron atom in these molecules forms a stable, yet reversible, tetrahedral intermediate with the active site N-terminal threonine residue of the β5 subunit of the 20S proteasome core.[16] This inhibits the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins.[14] This accumulation disrupts cellular homeostasis, triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, and ultimately induces apoptosis (programmed cell death) in cancer cells.[14][17] Ixazomib is the first orally bioavailable proteasome inhibitor.[18][19]
Antifungal and Anti-inflammatory Action
Tavaborole (B1682936) (Kerydin®) is a benzoxaborole-based topical antifungal agent used for the treatment of onychomycosis (fungal nail infection).[16][20][21] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[16][22] Tavaborole forms a covalent adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the fungal LeuRS, trapping the tRNA and preventing its release.[23][24] This leads to the cessation of protein synthesis and fungal cell death.[25]
Crisaborole (B606811) (Eucrisa®) is another benzoxaborole-based topical drug, approved for the treatment of mild to moderate atopic dermatitis (eczema).[26][27] It acts as a phosphodiesterase-4 (PDE4) inhibitor.[23][28] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory cascade.[29] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, thereby reducing the signs and symptoms of atopic dermatitis.[23][29]
β-Lactamase Inhibition in Bacterial Infections
Vaborbactam (B611620) is a cyclic boronic acid β-lactamase inhibitor.[30] It is co-formulated with the carbapenem (B1253116) antibiotic meropenem (B701) (Vabomere®) to combat bacterial resistance.[11] Many bacteria produce β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics. Vaborbactam acts as a potent, reversible inhibitor of a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[15] The boron atom forms a covalent adduct with the active site serine residue of the β-lactamase, protecting meropenem from degradation and allowing it to exert its antibacterial effect.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for the aforementioned FDA-approved organoboron drugs, providing a basis for comparison of their potency and activity.
This protocol is adapted from a luminescent assay to measure proteasome activity in cell lysates.
Materials:
Cell lines (e.g., multiple myeloma cell lines)
Proteasome inhibitors (Bortezomib, Ixazomib)
Proteasome-Glo™ Assay System (Promega)
White-walled 96-well plates
Luminometer
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[34]
Procedure:
Cell Culture and Lysis: Culture cells to the desired density. Harvest and wash the cells with cold PBS. Lyse the cells in proteasome activity assay buffer.[34] Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to ensure equal loading.
Inhibitor Preparation: Prepare serial dilutions of the proteasome inhibitors in the assay buffer.
Assay Setup: In a white-walled 96-well plate, add a standardized amount of cell lysate to each well.
Inhibitor Treatment: Add the prepared inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for inhibitor binding.[2]
Substrate Addition: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions and add it to each well.
Luminescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) and then measure the luminescence using a luminometer.
Data Analysis: Calculate the percentage of proteasome inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This protocol describes an aminoacylation assay to measure the inhibition of LeuRS.
Materials:
Recombinant fungal LeuRS enzyme
Tavaborole
Radiolabeled L-leucine (e.g., [¹⁴C]L-leucine)
Total tRNA preparation containing tRNALeu
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
ATP
Trichloroacetic acid (TCA)
Filter membranes
Scintillation counter
Procedure:
Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant LeuRS enzyme, various concentrations of tavaborole, and radiolabeled L-leucine in the reaction buffer.[24]
Pre-incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[24]
Reaction Initiation: Initiate the aminoacylation reaction by adding ATP and the total tRNA preparation.[24]
Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at the same temperature.[24]
Reaction Termination and Precipitation: Stop the reaction by adding a solution of TCA. This will precipitate the charged tRNA, while the unreacted radiolabeled leucine (B10760876) remains in solution.[24]
Quantification: Collect the precipitate on a filter membrane, wash thoroughly to remove unincorporated radiolabeled leucine, and measure the radioactivity using a scintillation counter.[24]
Data Analysis: Calculate the percentage of inhibition for each tavaborole concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[24]
Inoculum Preparation: Culture the fungal isolate on a suitable agar (B569324) medium (e.g., potato dextrose agar) to induce sporulation. Harvest the conidia and prepare a suspension in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a known conidial density.[35]
Drug Dilution: Prepare a stock solution of tavaborole in DMSO. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[12]
Inoculation: Inoculate each well of the microtiter plate with the prepared fungal inoculum. Include a drug-free well as a positive growth control and a non-inoculated well as a negative control.[12]
Incubation: Seal the plates and incubate at 35°C for 4-7 days, or until sufficient growth is observed in the positive control well.[12]
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of tavaborole that causes 100% inhibition of visible growth.[12]
Synthesis and Purification of Organoboron Compounds
General Synthesis of Benzoxaboroles:
A common synthetic route to benzoxaboroles starts from a substituted 2-formylphenylboronic acid. The synthesis often involves a cyclization reaction, and various functional groups can be introduced on the aromatic ring to modulate the compound's properties.[7][9][14]
General Purification of Boronic Acids:
Purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Common purification techniques include:
Recrystallization: This can be effective for some boronic acids, often from hot water or organic solvents like benzene (B151609) or ethyl acetate.[36]
Column Chromatography: Silica gel chromatography can be used, but care must be taken to choose an appropriate solvent system. Neutral alumina (B75360) may also be employed.[36]
Derivatization: Impure boronic acids can be converted to a salt by treatment with a base. The salt is then isolated and treated with acid to regenerate the pure boronic acid. Another method involves forming a crystalline adduct with diethanolamine, which can be easily purified and then hydrolyzed to give the pure boronic acid. Boronic acid affinity chromatography can also be used for purification based on their ability to bind to cis-diols.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows related to organoboron drugs.
Caption: Mechanism of action of Bortezomib and Ixazomib in cancer cells.
Caption: Mechanism of action of Crisaborole in inflammatory cells.
Caption: Mechanism of action of Tavaborole in fungal cells.
Caption: Mechanism of action of Vaborbactam in combination with Meropenem.
Conclusion
Organoboron compounds have firmly established their place in the modern medicinal chemist's toolbox. The unique properties of the boron atom have enabled the development of drugs with novel mechanisms of action, addressing significant unmet medical needs. The success of bortezomib, crisaborole, tavaborole, ixazomib, and vaborbactam serves as a powerful testament to the potential of this class of molecules. As our understanding of the chemistry and biology of organoboron compounds continues to grow, we can anticipate the emergence of new and innovative boron-containing therapeutics for a wide range of diseases. This guide provides a foundational understanding of the key aspects of this exciting and evolving field, intended to aid researchers in their efforts to harness the power of boron in drug discovery.
Protocol for Suzuki-Miyaura coupling using 4-(Methylthio)phenylboronic acid.
An Application Note on the Palladium-Catalyzed Suzuki-Miyaura Coupling Using 4-(Methylthio)phenylboronic Acid Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in modern organic...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note on the Palladium-Catalyzed Suzuki-Miyaura Coupling Using 4-(Methylthio)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organic halide or triflate, demonstrating high functional group tolerance and generally mild reaction conditions.[3][4][5] The use of 4-(methylthio)phenylboronic acid as a coupling partner allows for the introduction of the 4-methylthio)phenyl moiety, a valuable structural motif in the development of pharmaceuticals and advanced materials. This document provides a detailed protocol and application notes for researchers, scientists, and drug development professionals.
General Reaction Scheme
The reaction involves the coupling of an aryl, vinyl, or alkyl halide (or triflate) with 4-(methylthio)phenylboronic acid in the presence of a palladium catalyst and a base.
R-X + (HO)₂B-C₆H₄-SCH₃ → R-C₆H₄-SCH₃
(where R = Aryl, Vinyl, Alkyl and X = I, Br, Cl, OTf)
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Key Reaction Components and Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. These components work in concert to facilitate the catalytic cycle.
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 10 mL)
Round-bottom flask or reaction tube
Magnetic stirrer and heating mantle/oil bath
Inert gas supply (Nitrogen or Argon)
Procedure:
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(methylthio)phenylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.
Solvent Addition: Add the degassed solvent system (8 mL of 1,4-Dioxane and 2 mL of Water) to the flask via syringe.
Heating: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.
Reaction Monitoring: Stir the reaction mixture vigorously for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (10 mL).[8]
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.[8]
Protocol 2: Microwave-Assisted Procedure
Microwave irradiation can significantly reduce reaction times.[9]
Vial Preparation: Add the aryl halide (0.5 mmol), 4-(methylthio)phenylboronic acid (0.75 mmol), and palladium catalyst (0.025 mmol) to a microwave reaction vial.
Reagent Addition: Add the 1,4-Dioxane (4 mL) and the 2M aqueous Na₂CO₃ solution (0.5 mL).[8]
Sealing: Securely cap the vial.
Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes.[8]
Work-up and Purification: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate and pass it through a short plug of silica gel or perform an extractive work-up as described in Protocol 1. Further purification can be achieved via column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Troubleshooting and Potential Side Reactions
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, reducing the yield.[10] It can be minimized by using rigorously degassed solvents, a sufficiently active catalyst system, and avoiding prolonged heating after the reaction has reached completion.
Homocoupling: Dimerization of the boronic acid can occur. This is often promoted by the presence of oxygen or an insufficiently active catalyst.
Low Yields with Aryl Chlorides: Aryl chlorides are less reactive than bromides or iodides.[1] Their use may require more active catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos), stronger bases, and higher reaction temperatures.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing palladium catalysts for the Suzuki-Miyaura cross-coupling of 4-(methylthio)phenylboronic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing palladium catalysts for the Suzuki-Miyaura cross-coupling of 4-(methylthio)phenylboronic acid with various aryl halides. This document outlines key considerations, compares the performance of common palladium catalyst systems, and offers detailed experimental protocols to facilitate successful synthesis.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. 4-(Methylthio)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of the methylthio-phenyl moiety, which can influence the biological activity and physical properties of molecules.
A key challenge in the cross-coupling of sulfur-containing substrates like 4-(methylthio)phenylboronic acid is the potential for catalyst poisoning. The sulfur atom can coordinate to the palladium center, leading to deactivation of the catalyst and reduced reaction efficiency.[1] Careful selection of the palladium catalyst, ligands, and reaction conditions is therefore crucial for achieving high yields.
Data Presentation: Performance of Palladium Catalysts in Analogous Suzuki-Miyaura Couplings
Table 1: Coupling of Phenylboronic Acids with Various Aryl Bromides
Aryl Bromide
Catalyst System
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
4-Bromoanisole
Pd/Fe3O4/Charcoal
2
K2CO3
H2O
100
1
>99
1-Bromo-4-nitrobenzene
GO@NHC-Pd
0.1
K2CO3
H2O
60
3
98
4-Bromotoluene
[dmiop]2[PdCl4]
1
KOH
2-propanol
40
2
89
4-Bromoacetophenone
Pd(II)/[N,O] Ligand
1
Na2CO3
MeOH/H2O
RT
2
90
Table 2: Coupling of Phenylboronic Acid with Aryl Chlorides
Application Notes and Protocols for the Use of 4-(Methylthio)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4-(Methylthio)phenylboronic acid as a key reagent in the synthesis of pharmaceuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Methylthio)phenylboronic acid as a key reagent in the synthesis of pharmaceutical intermediates, with a particular focus on the construction of diarylpyrazole scaffolds. This class of compounds is of significant interest in drug discovery, most notably as selective inhibitors of cyclooxygenase-2 (COX-2), an important target in anti-inflammatory therapies.
Introduction
4-(Methylthio)phenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its application in pharmaceutical synthesis allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available starting materials. The methylthio group can also be a key pharmacophoric feature or a site for further molecular elaboration.
This document outlines a synthetic strategy for a diarylpyrazole-based pharmaceutical intermediate, analogous to the structure of Celecoxib, a well-known COX-2 inhibitor. The key transformation involves a Suzuki-Miyaura coupling reaction between a halogenated pyrazole (B372694) core and 4-(Methylthio)phenylboronic acid.
Application: Synthesis of a Diarylpyrazole Intermediate for COX-2 Inhibitors
The synthesis of 1,5-diarylpyrazoles is a critical step in the development of selective COX-2 inhibitors.[3][4] While the classical synthesis of Celecoxib involves a condensation reaction, a convergent and highly adaptable approach utilizes a Suzuki-Miyaura cross-coupling to introduce one of the aryl moieties. This method offers significant flexibility for generating a library of analogues for structure-activity relationship (SAR) studies.
The proposed synthetic route commences with the preparation of a key brominated pyrazole intermediate, followed by the pivotal Suzuki-Miyaura coupling with 4-(Methylthio)phenylboronic acid.
Experimental Protocols
Protocol 1: Synthesis of the Halogenated Pyrazole Intermediate
This protocol details the synthesis of a 4-bromopyrazole derivative, a necessary precursor for the subsequent Suzuki-Miyaura coupling reaction. The synthesis is adapted from established methods for the preparation of substituted pyrazoles.
Synthesis of 4-bromo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole
To a solution of 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-one (1.0 eq) in anhydrous dichloromethane (DCM), add phosphorus tribromide (1.2 eq) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 4-bromo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole.
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of the synthesized 4-bromopyrazole intermediate with 4-(Methylthio)phenylboronic acid. This reaction forms the core diarylpyrazole structure. The conditions are based on general procedures for the coupling of halogenated pyrazoles.[5][6][7][8]
Synthesis of 4-(5-(4-(methylthio)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
In a Schlenk flask or microwave vial, combine 4-bromo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole (1.0 eq), 4-(Methylthio)phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 eq).
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the final diarylpyrazole intermediate.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of halogenated pyrazoles with various arylboronic acids, providing an expected range for the synthesis of the target diarylpyrazole intermediate.
The synthesized diarylpyrazole intermediate is designed as a selective inhibitor of Cyclooxygenase-2 (COX-2). The following diagram illustrates the COX-2 signaling pathway and the point of intervention for such inhibitors.
Caption: COX-2 signaling pathway and inhibition by a diarylpyrazole compound.
Experimental Workflow
The following diagram outlines the experimental workflow for the synthesis of the diarylpyrazole intermediate.
Caption: Workflow for the synthesis of a diarylpyrazole pharmaceutical intermediate.
The Strategic Application of 4-(Methylthio)phenylboronic Acid in Modern Biaryl Synthesis
FOR IMMEDIATE RELEASE [City, State] – [Date] – In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficient construction of biaryl motifs is of paramount importanc...
Author: BenchChem Technical Support Team. Date: December 2025
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficient construction of biaryl motifs is of paramount importance. These structural units are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse toolkit available to chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance. A key building block in this reaction is 4-(Methylthio)phenylboronic acid, a versatile reagent that enables the introduction of the 4-(methylthio)phenyl group, a scaffold with significant potential in medicinal chemistry. This application note provides a comprehensive overview of the use of 4-(Methylthio)phenylboronic acid in biaryl synthesis, complete with detailed protocols and data for researchers, scientists, and professionals in drug development.
The biaryl structure is a privileged motif in numerous therapeutic agents, contributing to their efficacy in treating a range of conditions.[1][2] The development of robust synthetic methods for their preparation is therefore a continuous focus of research. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preferred method for creating carbon-carbon bonds between aromatic rings due to its mild reaction conditions and compatibility with a wide variety of functional groups.[3]
Core Concepts and Mechanism
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:
Oxidative Addition: A low-valent palladium(0) species reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The 4-(methylthio) group on the phenylboronic acid is an electron-donating group, which can influence the electronic properties of the molecule and potentially impact the reaction kinetics.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Biaryl Synthesis: A Data-Driven Overview
The versatility of 4-(Methylthio)phenylboronic acid is demonstrated by its successful coupling with a variety of aryl halides, including those bearing both electron-donating and electron-withdrawing groups. The following table summarizes representative examples of Suzuki-Miyaura reactions utilizing this building block.
Entry
Aryl Halide
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
3,4-dibromo-2,5-dichlorothiophene
Pd(PPh₃)₄ (4)
-
K₃PO₄
Toluene/Water (4:1)
90
12
85
2
4-Bromoanisole
Pd/Fe₃O₄/Charcoal
-
K₂CO₃
Ethanol/Water
80
1
95
3
4-Bromobenzonitrile
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/Water
80
18
91
4
1-Bromo-4-nitrobenzene
Pd(OAc)₂ (1.5)
SPhos (3)
K₂CO₃
Dioxane/Water
100
2
98
5
2-Bromopyridine
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃
Toluene/Water
100
12
88
6
4-Bromoaniline
Pd(dppf)Cl₂ (3)
-
Na₂CO₃
Dioxane/Water
90
24
75
7
1-Bromo-3,5-difluorobenzene
Pd(PPh₃)₄ (5)
-
Cs₂CO₃
Dioxane
100
16
82
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using 4-(Methylthio)phenylboronic acid.
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Magnetic stirrer and heating plate
Inert gas supply (Argon or Nitrogen)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(Methylthio)phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
Solvent Addition: Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization: Characterize the final biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Figure 2: General experimental workflow for biaryl synthesis.
The Role of 4-(Methylthio)phenyl Biaryls in Drug Discovery
The 4-(methylthio)phenyl moiety can be found in various biologically active molecules. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, potentially enhancing the potency and selectivity of a drug candidate. Furthermore, the methylthio group can be a site for metabolic modification, which can be strategically utilized in drug design to modulate the pharmacokinetic properties of a molecule.
For instance, compounds containing the 4-(methylthio)phenyl group have been investigated for their potential as anti-inflammatory agents, kinase inhibitors, and as components of novel antibiotics. The ability to readily synthesize a diverse library of biaryls using 4-(Methylthio)phenylboronic acid allows for extensive structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Application Notes and Protocols for 4-(Methylthio)phenylboronic Acid in Materials Science and OLEDs
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methylthio)phenylboronic acid is a versatile organoboron compound that serves as a crucial building block in the synthesis of advanced organ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenylboronic acid is a versatile organoboron compound that serves as a crucial building block in the synthesis of advanced organic materials. Its utility primarily stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction enables the incorporation of the 4-(methylthio)phenyl moiety into a wide array of molecular architectures, leading to the development of novel materials with tailored electronic and photophysical properties for applications in materials science and organic light-emitting diodes (OLEDs).
The methylthio (-SMe) group, being an electron-donating substituent, can influence the electronic properties of the resulting molecules, making it a valuable component in the design of hole-transporting materials and emissive layers in OLEDs. Recent research has highlighted the potential of sulfur-containing compounds in enhancing the performance of organic electronic devices.
Applications in Materials Science
The primary application of 4-(Methylthio)phenylboronic acid in materials science is in the synthesis of conjugated polymers and small molecules for organic electronics. The 4-(methylthio)phenyl unit can be incorporated into polymer backbones or as pendant groups to modulate properties such as solubility, morphology, and charge carrier mobility.
One notable example is the synthesis of thiophene-based conjugated materials. Thiophene derivatives are widely explored for their excellent electronic properties and stability. By reacting 4-(Methylthio)phenylboronic acid with halogenated thiophenes, researchers can synthesize novel materials with potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Applications in OLEDs
In the field of OLEDs, 4-(Methylthio)phenylboronic acid is a valuable precursor for the synthesis of hole-transporting materials (HTMs) and host materials for the emissive layer. The electron-rich nature of the methylthio group can facilitate hole injection and transport, which is a critical factor for efficient OLED performance.
While direct synthesis of a commercial OLED material starting from 4-(Methylthio)phenylboronic acid is not widely documented in publicly available literature, the incorporation of the 4-(methylthio)phenyl moiety is a known strategy in the design of OLED materials. For instance, this group can be coupled with electron-deficient cores to create donor-acceptor molecules that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs.
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of 4-(Methylthio)phenylboronic acid. Below is a general protocol for the synthesis of a biaryl compound, which is a common core structure in many organic electronic materials.
General Synthesis of 2,5-Biaryl-3-hexylthiophene Derivatives
A specific example of the use of 4-(Methylthio)phenylboronic acid is in the synthesis of 3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene.[1]
To a Schlenk flask, add 2,5-dibromo-3-hexylthiophene (1 mmol) and tetrakis(triphenylphosphine)palladium(0) (6 mol%).
Add 1,4-Dioxane (2 mL) under an argon atmosphere.
Stir the mixture for 30 minutes at 25 °C.
Add 4-(Methylthio)phenylboronic acid (2.5 mmol), potassium phosphate (4 mmol), and water (0.5 mL) to the mixture under an argon atmosphere.
Heat the reaction mixture to 90 °C and stir for 12 hours.
After 12 hours, cool the reaction mixture to room temperature.
The resulting product, 3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene, can then be purified using standard techniques such as column chromatography.[1]
Visualization of the Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
The synthesis of advanced materials using 4-(Methylthio)phenylboronic acid follows a logical progression from basic building blocks to functional materials, which are then integrated into electronic devices.
Caption: From building block to device application.
Conclusion
4-(Methylthio)phenylboronic acid is a key intermediate for the synthesis of sulfur-containing organic materials with potential applications in materials science and OLEDs. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for incorporating the 4-(methylthio)phenyl moiety into various molecular frameworks. While the provided information establishes the synthetic utility of this compound, further research is needed to fully characterize the electronic and photophysical properties of the resulting materials and to evaluate their performance in electronic devices. The protocols and data presented herein serve as a foundational guide for researchers and professionals in the field.
Application Notes and Protocols: Experimental Procedure for Heck Reactions Involving 4-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Heck reaction utilizing 4-(Methylthio)phenylboronic acid. The Heck reac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Heck reaction utilizing 4-(Methylthio)phenylboronic acid. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In recent variations, arylboronic acids have been successfully employed as coupling partners in oxidative Heck reactions.[1][2] 4-(Methylthio)phenylboronic acid is a valuable building block in organic synthesis, and its application in Heck-type reactions allows for the introduction of the 4-(methylthio)phenyl moiety onto olefinic substrates, creating compounds of interest for pharmaceutical and materials science research.
Overview of the Heck Reaction with Arylboronic Acids
The oxidative Heck reaction provides an alternative to the classic Mizoroki-Heck reaction, which traditionally uses aryl halides. The use of arylboronic acids can offer advantages such as milder reaction conditions and a different substrate scope. The catalytic cycle for the oxidative Heck reaction typically involves the transmetalation of the aryl group from the boronic acid to a Pd(II) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product and a Pd(II)-hydride species. An oxidant is often required to regenerate the Pd(II) catalyst. However, methodologies have been developed that proceed in the absence of an external oxidant.[1][3]
Quantitative Data Summary
The following tables summarize representative quantitative data for Heck reactions involving arylboronic acids and various olefins. While specific data for 4-(Methylthio)phenylboronic acid is limited in readily available literature, the data presented for analogous arylboronic acids provides a strong predictive framework for reaction performance.
Table 1: Reaction Conditions for Oxidative Heck Coupling of Arylboronic Acids with Methyl Acrylate (B77674) [3]
Table 2: Substrate Scope in Oxidative Heck Reaction of Phenylboronic Acid [2]
Entry
Olefin
Catalyst (mol%)
Oxidant
Base
Solvent
Temp. (°C)
Time (h)
Conversion (%)
1
Eugenol
Pd(OAc)₂ (1)
Cu(OAc)₂
-
DMF
100
4
92
2
Estragole
Pd(OAc)₂ (1)
Cu(OAc)₂
-
DMF
100
4
88
3
Cinnamyl alcohol
Pd(OAc)₂ (1)
Cu(OAc)₂
-
DMF
100
5
75
Experimental Protocols
The following are detailed protocols for conducting a Heck reaction with 4-(Methylthio)phenylboronic acid. Protocol 1 is a representative method for coupling with an electron-deficient olefin like methyl acrylate, adapted from a general procedure for arylboronic acids.[3] Protocol 2 describes a potential microwave-assisted approach, which can significantly reduce reaction times.
Protocol 1: Oxidative Heck Coupling of 4-(Methylthio)phenylboronic Acid with Methyl Acrylate
Standard laboratory glassware (e.g., Schlenk tube or sealed reaction vial)
Magnetic stirrer and heating plate
Procedure:
To a flame-dried Schlenk tube or a sealed reaction vial containing a magnetic stir bar, add 4-(Methylthio)phenylboronic acid (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (0.03 mmol, 3 mol%).
Seal the vessel and evacuate and backfill with an inert atmosphere (nitrogen or argon) three times.
To the sealed vessel, add anhydrous acetone (3 mL) via syringe.
Add methyl acrylate (2.0 mmol, 2.0 equiv) to the reaction mixture via syringe.
Finally, add trifluoroacetic acid (0.3 mmol, 30 mol%) to the mixture via syringe.
Stir the reaction mixture vigorously at 70 °C for 20 hours.
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-methyl 3-(4-(methylthio)phenyl)acrylate.
To a microwave reactor vial, add 4-(Methylthio)phenylboronic acid (1.5 mmol, 1.5 equiv), the olefin (1.0 mmol, 1.0 equiv), palladium(II) trifluoroacetate (0.02 mmol, 2 mol%), 1,3-bis(diphenylphosphino)propane (0.03 mmol, 3 mol%), and p-benzoquinone (1.0 mmol, 1.0 equiv).
Add a mixture of anhydrous acetone and methanol (e.g., 2:1, 3 mL).
Seal the vial and place it in the microwave reactor.
Heat the reaction mixture to 120 °C for 20-30 minutes with stirring.
After the reaction, cool the vial to room temperature.
If the olefin used was a vinyl ether, add 1 M aqueous HCl (2 mL) and stir at room temperature for 1 hour to hydrolyze the enol ether to the corresponding ketone.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Heck reaction.
Catalytic Cycle for the Oxidative Heck Reaction
Caption: Proposed catalytic cycle for the oxidative Heck reaction.
Application Notes and Protocols: Copper-Catalyzed Halogenation of 4-(Methylthio)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The selective introduction of halogen atoms into aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the develop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective introduction of halogen atoms into aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Halogenated organic compounds often exhibit enhanced biological activity and serve as versatile intermediates for further chemical transformations. Copper-catalyzed halogenation reactions of arylboronic acids have emerged as a mild and efficient alternative to traditional methods, which often require harsh conditions or stoichiometric reagents. This document provides detailed protocols for the copper-catalyzed chlorination, bromination, and iodination of 4-(Methylthio)phenylboronic acid, a valuable building block in medicinal chemistry. The methodologies presented herein are adapted from established, peer-reviewed procedures and offer a practical guide for the synthesis of the corresponding haloarenes.
Data Presentation
The following table summarizes the representative reaction conditions and expected yields for the copper-catalyzed halogenation of 4-(Methylthio)phenylboronic acid. The yields are based on analogous substrates reported in the cited literature and may require optimization for this specific substrate.
Halogenation
Copper Catalyst (mol%)
Halogen Source (equiv)
Solvent
Temperature (°C)
Time (h)
Representative Yield (%)
Chlorination
CuCl (10)
NCS (1.2)
Dioxane/H₂O (10:1)
100
12
~90
Bromination
CuBr (10)
NBS (1.2)
Acetonitrile
80
6
~85
Iodination
CuI (10)
I₂ (1.1)
DMF
110
24
~80
Experimental Protocols
Protocol 1: Copper-Catalyzed Chlorination of 4-(Methylthio)phenylboronic Acid
This protocol is adapted from the general method for copper(I)-catalyzed chlorination of arylboronic acids.[1]
Materials:
4-(Methylthio)phenylboronic acid (1.0 equiv)
Copper(I) chloride (CuCl, 0.1 equiv)
N-Chlorosuccinimide (NCS, 1.2 equiv)
1,4-Dioxane
Water
Procedure:
To a reaction vessel, add 4-(Methylthio)phenylboronic acid, CuCl, and NCS.
Add a 10:1 mixture of dioxane and water to the vessel.
Stir the reaction mixture at 100 °C for 12 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1-chloro-4-(methylthio)benzene.
Protocol 2: Copper-Catalyzed Bromination of 4-(Methylthio)phenylboronic Acid
This protocol is a representative procedure for the copper-catalyzed bromination of arylboronic acids.
Materials:
4-(Methylthio)phenylboronic acid (1.0 equiv)
Copper(I) bromide (CuBr, 0.1 equiv)
N-Bromosuccinimide (NBS, 1.2 equiv)
Acetonitrile
Procedure:
In a round-bottom flask, dissolve 4-(Methylthio)phenylboronic acid in acetonitrile.
Add CuBr and NBS to the solution.
Heat the reaction mixture to 80 °C and stir for 6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (B1220275).
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.
Remove the solvent in vacuo and purify the residue by flash chromatography to yield 1-bromo-4-(methylthio)benzene.
Protocol 3: Copper-Catalyzed Iodination of 4-(Methylthio)phenylboronic Acid
This protocol is based on general methods for the copper-catalyzed iodination of arylboronic acids.[2][3]
Materials:
4-(Methylthio)phenylboronic acid (1.0 equiv)
Copper(I) iodide (CuI, 0.1 equiv)
Iodine (I₂, 1.1 equiv)
Dimethylformamide (DMF)
Procedure:
Combine 4-(Methylthio)phenylboronic acid, CuI, and iodine in a reaction flask.
Add DMF to the flask and stir the mixture at 110 °C for 24 hours.
Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain 1-iodo-4-(methylthio)benzene.
Mandatory Visualizations
Caption: Experimental workflow for copper-catalyzed halogenation.
Application Notes and Protocols: Synthesis and Application of Phenylboronic Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of phenylboronic acid derivatives as potent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of phenylboronic acid derivatives as potent inhibitors of clinically relevant enzymes, particularly serine β-lactamases and serine proteases.
Introduction
Phenylboronic acids represent a versatile class of molecules that have garnered significant attention in drug discovery due to their unique ability to form reversible covalent bonds with the active site serine residues of various enzymes.[1][2] This mechanism of action makes them effective inhibitors of serine proteases and β-lactamases, enzymes implicated in a wide range of diseases, including bacterial infections and cancer.[1][3] The boronic acid moiety acts as a transition-state analog, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[1] This document outlines the synthesis of key phenylboronic acid derivatives and provides detailed protocols for assessing their inhibitory activity.
Featured Applications
Phenylboronic acid derivatives have demonstrated significant inhibitory activity against two major classes of enzymes:
Serine β-Lactamases: These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.[1] Phenylboronic acid-based inhibitors can inactivate these enzymes, restoring the efficacy of existing antibiotics.[4] They are effective against various classes of serine β-lactamases, including class A (e.g., KPC-2) and class C (e.g., AmpC).[4]
Serine Proteases: This broad family of enzymes plays crucial roles in physiological processes such as digestion, blood coagulation, and immunity.[3] Dysregulation of serine protease activity is associated with numerous diseases. Phenylboronic acid derivatives have been developed as potent inhibitors of various serine proteases, showing therapeutic potential.[5]
Quantitative Data Summary
The inhibitory potency of various phenylboronic acid derivatives against target enzymes is summarized below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters for evaluating inhibitor efficacy.
Protocol 1: General Synthesis of Phenylboronic Acid Derivatives
This protocol provides a general method for the synthesis of phenylboronic acid derivatives, which can be adapted for various substituted analogs. A common route involves the use of a Grignard reagent followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.[8][9]
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Grignard Reagent Formation:
a. Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
b. Add a solution of the substituted bromobenzene in anhydrous THF dropwise to the magnesium turnings.
c. Initiate the reaction by gentle heating if necessary. The reaction is exothermic and should be controlled by the rate of addition.
d. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
Borylation:
a. Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
b. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.
c. Stir the reaction mixture at -78 °C for 2-3 hours.
Hydrolysis:
a. Allow the reaction mixture to warm to room temperature.
b. Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) while cooling in an ice bath.
c. Stir the mixture vigorously for 1-2 hours to complete the hydrolysis of the boronate ester.
Work-up and Purification:
a. Separate the organic layer and extract the aqueous layer with diethyl ether.
b. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
c. Remove the solvent under reduced pressure to yield the crude phenylboronic acid derivative.
d. Purify the product by recrystallization or column chromatography.
Protocol 2: β-Lactamase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of phenylboronic acid derivatives against serine β-lactamases using the chromogenic substrate nitrocefin (B1678963).[4][10]
Materials:
Purified β-lactamase enzyme (e.g., KPC-2, AmpC)
Phenylboronic acid inhibitor stock solution (in DMSO)
Nitrocefin stock solution
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
96-well microplate
Microplate reader
Procedure:
Enzyme and Inhibitor Preparation:
a. Dilute the β-lactamase enzyme to the desired concentration in the assay buffer.
b. Prepare serial dilutions of the phenylboronic acid inhibitor in the assay buffer.
Assay:
a. To each well of a 96-well plate, add a fixed volume of the diluted enzyme solution.
b. Add an equal volume of the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer instead of the inhibitor.
c. Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 10-30 minutes) to allow for binding.
Reaction Initiation and Measurement:
a. Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin substrate solution to each well. The final concentration of nitrocefin should be close to its Km value for the specific enzyme.[4]
b. Immediately measure the change in absorbance at 490 nm over time in a microplate reader in kinetic mode.[10] The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.
Data Analysis:
a. Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
b. Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
d. If the inhibition is competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[4]
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of phenylboronic acid inhibitors.
Application Notes: Sulfoxidation of 4-(Methylthio)phenylboronic Acid
Introduction 4-(Methylthio)phenylboronic acid is a bifunctional molecule containing both a thioether and a boronic acid moiety. The selective oxidation of the methylthio group to a sulfoxide (B87167) or a sulfone provide...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-(Methylthio)phenylboronic acid is a bifunctional molecule containing both a thioether and a boronic acid moiety. The selective oxidation of the methylthio group to a sulfoxide (B87167) or a sulfone provides access to valuable building blocks, 4-(methylsulfinyl)phenylboronic acid and 4-(methylsulfonyl)phenylboronic acid, respectively. These derivatives are of significant interest to researchers in medicinal chemistry and materials science. The sulfoxide and sulfone functionalities can modulate a molecule's polarity, solubility, and metabolic stability, making them crucial components in drug design. This document provides detailed protocols for the controlled sulfoxidation of 4-(methylthio)phenylboronic acid.
Key Concepts
The sulfoxidation of 4-(methylthio)phenylboronic acid requires careful selection of the oxidizing agent and reaction conditions to achieve high selectivity for either the sulfoxide or the sulfone. A primary challenge is to prevent the undesired oxidation of the boronic acid group, which can occur with strong oxidizing agents.
Common oxidizing agents for sulfoxidation include:
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for the oxidation of sulfides. Stoichiometric control is crucial for selective oxidation.
Sodium periodate (B1199274) (NaIO₄): A mild and selective oxidant for converting sulfides to sulfoxides.
Hydrogen peroxide (H₂O₂): A green and readily available oxidant, often used with a catalyst for controlled oxidation.
Oxone® (Potassium peroxymonosulfate): A versatile and stable oxidizing agent for the synthesis of both sulfoxides and sulfones.
The choice of solvent and reaction temperature also plays a critical role in controlling the reaction rate and selectivity.
Chemical Transformation Pathway
Caption: Stepwise oxidation of 4-(methylthio)phenylboronic acid.
Experimental Data Summary
The following table summarizes the reaction conditions and outcomes for the sulfoxidation of 4-(methylthio)phenylboronic acid to its corresponding sulfoxide and sulfone.
Product
Oxidizing Agent
Stoichiometry (Oxidant:Substrate)
Solvent
Temperature
Reaction Time
Yield (%)
4-(Methylsulfinyl)phenylboronic acid
m-CPBA
1.1 : 1
Dichloromethane
0 °C to rt
2 h
~95%
4-(Methylsulfonyl)phenylboronic acid
m-CPBA
2.2 : 1
Dichloromethane
0 °C to rt
4 h
~98%
4-(Methylsulfinyl)phenylboronic acid
Sodium Periodate
1.1 : 1
Methanol/Water
rt
12 h
~90%
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylsulfinyl)phenylboronic acid using m-CPBA
This protocol describes the selective oxidation of 4-(methylthio)phenylboronic acid to 4-(methylsulfinyl)phenylboronic acid using meta-chloroperoxybenzoic acid (m-CPBA).
In a 100 mL round-bottom flask, dissolve 1.0 g of 4-(methylthio)phenylboronic acid in 20 mL of dichloromethane.
Cool the solution to 0 °C in an ice bath with stirring.
In a separate flask, dissolve 1.3 g (1.1 equivalents) of m-CPBA (77%) in 20 mL of dichloromethane.
Add the m-CPBA solution dropwise to the solution of 4-(methylthio)phenylboronic acid over a period of 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, transfer the reaction mixture to a separatory funnel.
Wash the organic layer with 20 mL of saturated aqueous NaHCO₃ solution, followed by 20 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-(methylsulfinyl)phenylboronic acid.
Protocol 2: Synthesis of 4-(Methylsulfonyl)phenylboronic acid using m-CPBA
This protocol details the oxidation of 4-(methylthio)phenylboronic acid to 4-(methylsulfonyl)phenylboronic acid.
In a 100 mL round-bottom flask, dissolve 1.0 g of 4-(methylthio)phenylboronic acid in 20 mL of dichloromethane.
Cool the solution to 0 °C in an ice bath with stirring.
In a separate flask, dissolve 2.6 g (2.2 equivalents) of m-CPBA (77%) in 30 mL of dichloromethane.
Add the m-CPBA solution dropwise to the solution of 4-(methylthio)phenylboronic acid over a period of 45 minutes at 0 °C.
After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.
Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are consumed.
Work-up the reaction as described in Protocol 1 (steps 7-9).
The crude product can be purified by recrystallization to afford pure 4-(methylsulfonyl)phenylboronic acid.
Experimental Workflow Visualization
Caption: General workflow for the sulfoxidation of 4-(methylthio)phenylboronic acid.
Application
Application Notes and Protocols: Boronic Acids as Versatile Sensors for Saccharides and Carbohydrates
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the principles and methodologies for utilizing boronic acids as synthetic receptors for the dete...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing boronic acids as synthetic receptors for the detection and quantification of saccharides and carbohydrates. Detailed protocols for key experiments are included to facilitate the application of these techniques in research and development.
Principle of Boronic Acid-Based Saccharide Sensing
Boronic acids have emerged as a powerful class of synthetic receptors for carbohydrates due to their unique ability to form reversible covalent bonds with cis-1,2- or 1,3-diol moieties present in sugars.[1][2] This interaction is the foundation for the development of a wide array of sensors for biomedical research and clinical diagnostics, particularly in the management of diabetes and the study of glycobiology.[2][3]
The core sensing mechanism relies on the equilibrium between the neutral, trigonal planar sp² hybridized state of the boronic acid and an anionic, tetrahedral sp³ hybridized state in an aqueous solution.[2] The tetrahedral form exhibits greater Lewis acidity and, therefore, binds more strongly with diols.[2] The binding of a saccharide to the boronic acid shifts this equilibrium, resulting in a decrease in the apparent pKa of the boronic acid.[2] This change in the chemical and electronic properties of the boronic acid is then transduced into a measurable signal.
The binding affinity of simple monoboronic acids for monosaccharides generally follows the order: fructose (B13574) > galactose > mannose > glucose.[4] This is attributed to the higher population of the furanose form in fructose, which presents the cis-diols in a favorable orientation for binding.[4] To enhance selectivity, particularly for glucose, multivalent sensors with multiple boronic acid moieties have been developed.[4][5]
Signaling Mechanisms
The interaction between a boronic acid and a saccharide can be converted into various types of signals, including fluorescent, colorimetric, and electrochemical readouts.[1][6][7]
2.1 Fluorescent Sensing
Fluorescent boronic acid sensors are widely used due to their high sensitivity. The change in fluorescence upon saccharide binding can occur through several mechanisms:
Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, a tertiary amine is positioned in proximity to the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen quenches the fluorescence of an attached fluorophore via PET.[1][8] Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity.[1][9]
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group is directly conjugated to a fluorophore. The binding of a saccharide alters the electron-donating or electron-withdrawing properties of the boronic acid moiety, which in turn modulates the ICT character of the excited state and leads to a shift in the emission wavelength or a change in fluorescence intensity.[9][10]
Aggregation-Induced Emission (AIE): Some sensors are designed to aggregate in solution, leading to fluorescence quenching. The binding of saccharides can cause disaggregation of the sensor molecules, leading to a "turn-on" fluorescence response.[8][11]
2.2 Colorimetric Sensing
Colorimetric sensors offer the advantage of visual detection without the need for sophisticated instrumentation. A common strategy involves the use of boronic acid-substituted azobenzenes.[5][12] The binding of a saccharide to the boronic acid moiety can disrupt an intramolecular dative bond between the boron and a nitrogen atom of the azo group, leading to a distinct color change.[5][12]
2.3 Electrochemical Sensing
Electrochemical sensors provide a sensitive and often low-cost method for saccharide detection. In this approach, a boronic acid derivative is typically immobilized on an electrode surface.[13] The binding of a carbohydrate can alter the electrochemical properties at the electrode-solution interface in several ways:
Changes in the local charge distribution upon formation of the anionic boronate ester can affect the electron transfer kinetics of a redox probe.[2]
For sensors incorporating a redox-active moiety like ferrocene (B1249389), the binding of a saccharide can alter the redox potential or redox current of the ferrocene unit.[14]
Quantitative Data of Representative Boronic Acid Sensors
The performance of boronic acid sensors can be characterized by their binding affinity (association constant, Kₐ, or dissociation constant, Kₑ), detection limit, and the magnitude of the signal change. The following table summarizes these parameters for a selection of reported sensors.
Protocol 1: General Synthesis of a Fluorescent Boronic Acid Probe
This protocol provides a general method for the synthesis of a fluorescent boronic acid probe by coupling an amine-containing fluorophore with a boronic acid derivative.[9]
Schiff Base Formation: Dissolve the amine-functionalized fluorophore and the boronic acid derivative in methanol. Stir the solution at room temperature for 2-4 hours to form the Schiff base.
Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Chromatography: Purify the crude product by column chromatography on silica gel to obtain the final boronic acid-functionalized fluorescent probe.
Protocol 2: Determination of Saccharide Binding Affinity using Fluorescence Spectroscopy
This protocol details the procedure for quantifying the binding affinity (dissociation constant, Kₑ) of a fluorescent boronic acid sensor with a carbohydrate.[2]
Materials:
Stock solution of the fluorescent boronic acid sensor (e.g., 1 mM in DMSO or MeOH)
Stock solution of the carbohydrate (e.g., 1 M D-glucose in buffer)
Phosphate buffer solution (e.g., 100 mM, pH 7.4)
96-well microplate (black, clear bottom)
Fluorescence microplate reader
Procedure:
Preparation of Working Solutions:
a. Dilute the sensor stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%).
b. Prepare a series of carbohydrate solutions of varying concentrations by serially diluting the carbohydrate stock solution with the buffer.
Fluorescence Measurement:
a. Add a fixed volume of the sensor working solution to each well of the 96-well plate.
b. Add varying concentrations of the carbohydrate solutions to the wells. Include a control well with only the sensor and buffer.
c. Incubate the plate at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 30 minutes).
d. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
Data Analysis:
a. Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the carbohydrate concentration.
b. Fit the data to a suitable binding isotherm (e.g., 1:1 binding model) using non-linear regression analysis to determine the dissociation constant (Kₑ).
Protocol 3: Intracellular Imaging of Saccharides
This protocol outlines a general procedure for using a fluorescent boronic acid probe for imaging saccharides within cultured cells.[9]
Materials:
Cultured cells (e.g., HeLa cells)
Glass-bottom dishes or coverslips
Cell culture medium
Phosphate-buffered saline (PBS)
Stock solution of the fluorescent probe in DMSO
Fluorescence microscope
Procedure:
Cell Culture: Culture the cells to an appropriate confluency on glass-bottom dishes or coverslips suitable for microscopy.
Probe Loading:
a. Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
b. Remove the culture medium from the cells and wash once with PBS.
c. Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for a specified time (e.g., 30-60 minutes) to allow for probe uptake.
Imaging:
a. Remove the probe-containing medium and wash the cells twice with PBS to remove any excess probe.
b. Add fresh culture medium or PBS to the cells.
c. Image the cells using a fluorescence microscope with the appropriate filter sets for the probe.
Visualizations
Caption: Photoinduced Electron Transfer (PET) signaling mechanism.
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving boronic...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction has failed or resulted in a very low yield. What are the initial checks I should perform?
When a Suzuki-Miyaura coupling reaction fails or provides a low yield, a systematic check of the fundamental reaction parameters is the first step in troubleshooting. Key areas to investigate include the quality and activity of the reagents and the reaction setup itself.
Initial Troubleshooting Steps:
Catalyst Activity: The palladium catalyst is central to the reaction. If you are using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species.[1] Consider using a pre-activated Pd(0) catalyst or an air-stable precatalyst to ensure the presence of the active catalytic species.[2]
Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines or other inactive species. It is crucial to use fresh or properly stored boronic acids. The purity of the boronic acid should be checked by NMR before use.[3]
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the deactivation of the palladium catalyst and promote side reactions like the homocoupling of the boronic acid.[1][4] Ensure that all solvents are thoroughly degassed and that the reaction is performed under a robust inert atmosphere (e.g., nitrogen or argon).[1][5]
Reagent Stoichiometry and Purity: Verify the calculations for all reagents and ensure that the starting materials (aryl halide and boronic acid) and the base are of high purity. Impurities can interfere with the catalytic cycle.
Q2: I suspect my boronic acid is degrading during the reaction. What are the common degradation pathways and how can I mitigate them?
A primary cause of failure in Suzuki-Miyaura couplings is the decomposition of the boronic acid, most commonly through protodeboronation. This is particularly prevalent with electron-deficient or certain heterocyclic boronic acids.[3][4]
Common Boronic Acid Degradation Pathways and Solutions:
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous basic conditions.[4]
Solution:
Use Stabilized Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol (B44631) ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt. These derivatives are more resistant to protodeboronation.[3][4]
Optimize Reaction Conditions: Employ anhydrous solvents and weaker, non-hydroxide bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Lowering the reaction temperature can also disfavor the protodeboronation pathway.[3]
Homocoupling: This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and Pd(II) species.[4]
Solution:
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction.[5]
Use a Pd(0) Catalyst Source: Employing a pre-formed Pd(0) catalyst or a precatalyst that efficiently generates the active Pd(0) species can minimize the presence of Pd(II) that promotes homocoupling.[4]
Q3: How do I select the optimal catalyst, ligand, base, and solvent for my specific substrates?
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling and often requires screening to find the optimal combination for a given set of substrates.
Catalyst and Ligand Selection
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates, such as electron-rich or sterically hindered aryl halides, or with heteroaryl boronic acids, the use of specialized ligands is often necessary.
Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, and RuPhos (Buchwald ligands) are often effective for difficult couplings as they promote the oxidative addition step and can prevent catalyst inhibition by coordinating substrates like pyridines.[3][6]
Base Selection
The base is essential for the activation of the boronic acid to facilitate the transmetalation step. The strength and solubility of the base can significantly impact the reaction outcome.
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are widely used. Weaker bases are preferred when dealing with sensitive functional groups or to minimize protodeboronation.[3]
Solvent Selection
The solvent must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present).
Common Solvents: Aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are frequently used, often with the addition of water to aid in dissolving the base.[3] Anhydrous conditions are recommended when protodeboronation is a concern.[3]
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction components on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Effect of Base on the Yield of 4-Methylbiphenyl
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction under Inert Atmosphere
This protocol provides a general method for performing a Suzuki-Miyaura coupling reaction. Optimization of reagents and conditions may be necessary for specific substrates.
Materials:
Aryl halide (1.0 mmol)
Boronic acid or boronic ester (1.2 - 1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Inert gas supply (Nitrogen or Argon)
Procedure:
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, boronic acid, and the base.[1]
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.[5]
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.[1]
Solvent Addition: Add the degassed solvent via syringe.[1]
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[1]
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Quality Control of Boronic Acid using ¹H NMR
This protocol can be used to assess the purity of a boronic acid before use in a coupling reaction.
Materials:
Boronic acid sample
Deuterated solvent (e.g., DMSO-d₆)
NMR tube
NMR spectrometer
Procedure:
Dissolve a small amount of the boronic acid in the deuterated solvent in an NMR tube.
Acquire a ¹H NMR spectrum.
Analyze the spectrum for the presence of characteristic signals of the boronic acid and look for impurities, such as the corresponding protodeboronated arene or signals indicating the presence of boroxines (often broad peaks). A high-purity boronic acid should show sharp, well-defined peaks corresponding to its structure.
Visual Guides
Catalytic Cycle and Troubleshooting Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
Caption: A decision tree for selecting key reaction components.
Technical Support Center: Optimizing Reactions with 4-(Methylthio)phenylboronic Acid
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-(Methylthio)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-(Methylthio)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows and enhance reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during coupling reactions with 4-(Methylthio)phenylboronic acid in a question-and-answer format.
Question 1: My Suzuki-Miyaura reaction is resulting in low or no yield. What are the primary causes?
Answer:
Low yields in Suzuki-Miyaura couplings with 4-(Methylthio)phenylboronic acid are frequently linked to catalyst deactivation and suboptimal reaction conditions. The sulfur atom in the methylthio group can poison the palladium catalyst.[1][2] Here’s a systematic approach to troubleshooting:
Catalyst Poisoning: The sulfur atom can bind to the palladium catalyst, reducing its activity or deactivating it completely.[2]
Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos, SPhos) which can help stabilize the catalyst and promote the desired catalytic cycle over catalyst poisoning.[1] In some cases, a modest increase in catalyst loading (from 1 mol% to 3-5 mol%) may compensate for gradual deactivation.[1]
Suboptimal Base and Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[3]
Solution: Screen different bases and solvents. For electron-rich boronic acids, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often yield better results than weaker bases like Na₂CO₃.[3] A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), THF, toluene) and water is typically required to ensure solubility of all reaction components.[3]
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling of the boronic acid.
Solution: Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to adding the catalyst.[3]
Question 2: I am observing significant formation of a homocoupled byproduct from 4-(Methylthio)phenylboronic acid. How can I minimize this?
Answer:
Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.[3] To minimize the formation of 4,4'-bis(methylthio)biphenyl, consider the following:
Rigorous Degassing: As mentioned above, removing dissolved oxygen from your reaction setup is crucial.
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes reduce the propensity for side reactions that may be more prevalent with Pd(II) sources that require in situ reduction.
Control Stoichiometry: Ensure the stoichiometry of your reactants is accurate. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess may favor homocoupling.
Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Question 3: The purification of my final product is challenging due to residual catalyst and byproducts. What are some effective purification strategies?
Answer:
Purification of biaryl products from Suzuki-Miyaura reactions can be complicated by the presence of palladium residues, phosphine ligands and their oxides, and unreacted starting materials.
Standard Column Chromatography:Silica (B1680970) gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective.
Aqueous Work-up: A thorough aqueous work-up can help remove inorganic salts and some water-soluble impurities. Washing the organic layer with a solution of aqueous HCl or NH₄Cl can help remove some basic impurities, while a wash with saturated sodium bicarbonate can remove acidic byproducts.
Scavenging Agents: To remove residual palladium, various scavenging agents can be employed. Thiol-functionalized silica gel is particularly effective at binding palladium. Stirring the crude product in a suitable solvent with the scavenging agent followed by filtration can significantly reduce palladium contamination.
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for coupling 4-(Methylthio)phenylboronic acid?
A1: While the ideal catalyst system is substrate-dependent, systems employing bulky, electron-rich phosphine ligands are generally recommended for substrates containing sulfur, due to their resistance to catalyst poisoning.[1] A common and effective combination is a palladium source like Pd(OAc)₂ or a pre-catalyst like a palladacycle, paired with a ligand such as SPhos, XPhos, or RuPhos.
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical. Stronger, non-coordinating bases are often preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and have been shown to be effective in Suzuki couplings.[1][3] It is advisable to screen a few bases to determine the optimal choice for your specific substrate combination.
Q3: What is the role of water in the reaction mixture?
A3: Water, in combination with an organic solvent, is often necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. The boronic acid is activated by the base, and this process is often more efficient in a biphasic solvent system.
Q4: Can I use 4-(Methylthio)phenylboronic acid with aryl chlorides?
A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[3] To achieve good yields, more forcing conditions are typically required, such as higher reaction temperatures and the use of specialized, highly active catalyst systems, often involving bulky electron-rich ligands.[3]
Data Presentation
The following tables summarize the effect of different ligands, bases, and solvents on the yield of Suzuki-Miyaura cross-coupling reactions. While specific data for 4-(Methylthio)phenylboronic acid is limited in comparative studies, these tables provide general guidance based on similar substrates.
Table 1: Comparison of Ligand Performance in a Model Suzuki Coupling [1]
Catalyst System (Pd Precursor + Ligand)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Pd(OAc)₂ + PPh₃
K₂CO₃
Toluene/H₂O
100
12
Moderate
Pd₂(dba)₃ + SPhos
K₃PO₄
1,4-Dioxane/H₂O
100
8
High
Pd(OAc)₂ + XPhos
Cs₂CO₃
t-BuOH/H₂O
100
6
High
Note: Yields are generalized as "Moderate" or "High" based on literature trends for sulfur-containing substrates.
Table 2: Effect of Base and Solvent on a Model Suzuki Coupling [4][5]
Base
Solvent System (v/v)
Temperature (°C)
Yield (%)
Na₂CO₃
Toluene/Ethanol/H₂O (4:1:1)
80
Moderate
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
Good
K₃PO₄
THF/H₂O (5:1)
85
High
Cs₂CO₃
1,4-Dioxane/H₂O (4:1)
100
Very High
Note: Yields are generalized based on common observations in Suzuki coupling reactions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-(Methylthio)phenylboronic acid with an Aryl Bromide:
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-(Methylthio)phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizations
Caption: Troubleshooting flowchart for low-yielding coupling reactions.
Common side reactions and byproducts in Suzuki-Miyaura coupling.
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byp...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Suzuki-Miyaura coupling?
A1: The most frequently encountered side reactions include homocoupling of the boronic acid, protodeboronation, and dehalogenation of the organic halide.[1][2] These reactions compete with the desired cross-coupling, leading to reduced yields and complex purification challenges.[1][3] The specific byproducts can vary significantly depending on the starting materials, catalyst system, and reaction conditions.[4]
Q2: What is homocoupling and why does it occur?
A2: Homocoupling is the reaction of two molecules of the same coupling partner, most commonly the boronic acid (to form a symmetrical biaryl, R-R).[1] This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate the homocoupling pathway.[1][5][6] In some cases, homocoupling can occur through mechanisms not involving oxygen, particularly with sterically hindered or electron-deficient arylboronic acids.[7][8]
Q3: What is protodeboronation and what causes it?
A3: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond (R-B(OH)₂ → R-H).[3][9] This reaction consumes the boronic acid, reducing the yield of the desired product. It is particularly problematic for electron-rich, heteroaryl (like 2-pyridyl), and vinyl boronic acids.[3][10][11] The reaction is highly sensitive to pH and can be catalyzed by the base, water, or even the palladium-phosphine complex itself.[3][12]
Q4: What is dehalogenation?
A4: Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom (Ar-X → Ar-H). This can occur after the initial oxidative addition step. The resulting palladium complex may react with a proton source in the mixture (like water or an amine base) to acquire a hydride ligand, which then reductively eliminates with the aryl group to form the dehalogenated byproduct.[1]
A5: Yes, in some cases, the aryl groups from phosphine ligands (e.g., triphenylphosphine) can be transferred in a competitive coupling reaction, leading to phenylated impurities. This has been observed in couplings involving certain pyridine (B92270) boronate derivatives.[13]
Troubleshooting Guide
Problem 1: Significant amount of homocoupling product is observed.
This issue suggests that an oxidative pathway is competing with the main catalytic cycle.
Possible Cause
Troubleshooting Action
Rationale
Oxygen Contamination
Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and maintain a positive inert atmosphere throughout the reaction.[2][14][15]
Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids.[1][6]
Pd(II) Precatalyst
Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst. Using pre-formed, air-stable Pd(0) precatalysts (e.g., Buchwald G3 palladacycles) can be beneficial.[15]
Pd(II) species, if not rapidly converted to Pd(0), can directly catalyze homocoupling.[1]
Ligand Choice
Employ bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos).[10][15]
Bulky ligands can sterically hinder the formation of intermediates required for the homocoupling pathway and promote the desired reductive elimination step.
Problem 2: Low yield due to boronic acid decomposition (Protodeboronation).
This indicates that the boronic acid is unstable under the reaction conditions.
Possible Cause
Troubleshooting Action
Rationale
Base is too strong/harsh
Switch to a milder base. For example, if using NaOH or K₃PO₄, consider trying K₂CO₃ or CsF.[3][10]
Strong bases can accelerate the rate of protodeboronation, especially in the presence of water.[10][12]
Unstable Boronic Acid
Use a more stable boronic acid derivative, such as a pinacol (B44631) ester (BPin), MIDA boronate, or an organotrifluoroborate salt.[2][9][11][16]
These derivatives act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and minimizing decomposition over time.[9][11]
High Water Content
Use anhydrous solvents if the reaction chemistry permits, or minimize the amount of water in the co-solvent system.
Water is a proton source for protodeboronation. While some water is often necessary for Suzuki couplings, excessive amounts can exacerbate this side reaction.[12]
High Temperature / Long Reaction Time
Reduce the reaction temperature or shorten the reaction time if monitoring indicates the desired product forms relatively quickly before significant decomposition occurs.
Prolonged exposure to basic, aqueous conditions at high temperatures can increase the rate of protodeboronation.
Catalyst-Induced Protodeboronation
Be aware that bulky phosphine ligands, while often beneficial, can sometimes accelerate palladium-catalyzed protodeboronation. A careful balance and ligand screening may be necessary.[12]
Recent studies show that the Pd(II) complex formed after oxidative addition can directly catalyze protodeboronation, a process accelerated by certain bulky ligands.[12]
Visualizing Reaction Pathways
The following diagrams illustrate the main Suzuki-Miyaura catalytic cycle and the points where common side reactions diverge.
Caption: Suzuki-Miyaura cycle and key side reaction pathways.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues in your Suzuki-Miyaura coupling experiments.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).[10]
Inert Atmosphere : Seal the vial with a septum cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[2]
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.[10]
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
Reaction : Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[10]
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
Purification : Purify the crude product by flash column chromatography.[10]
Protocol for Solvent Degassing
Properly degassing solvents is critical to prevent oxygen-mediated side reactions.
Freeze-Pump-Thaw : For rigorous oxygen removal, place the solvent in a robust flask with a sidearm. Freeze the solvent using liquid nitrogen. Once frozen, evacuate the flask under high vacuum. Close the flask to the vacuum and thaw the solvent. Repeat this cycle three times.
Sparging : A simpler method is to bubble a stream of inert gas (Argon or Nitrogen) through the solvent via a long needle or cannula for 20-30 minutes. This is a common and effective method for most applications.[14]
Technical Support Center: Purification of Products from 4-(Methylthio)phenylboronic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products derived fr...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products derived from 4-(Methylthio)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving 4-(Methylthio)phenylboronic acid?
A1: The most prevalent impurities depend on the specific reaction, but for Suzuki-Miyaura cross-coupling reactions, they typically include:
Unreacted Starting Materials: Residual 4-(Methylthio)phenylboronic acid and the coupling partner (e.g., aryl halide/triflate).
Homocoupling Byproducts: Symmetrical biphenyls formed from the coupling of two molecules of the boronic acid (to form 4,4'-bis(methylthio)biphenyl) or two molecules of the halide partner. This can be exacerbated by the presence of oxygen.[1]
Protodeboronation Product:Thioanisole (B89551), formed by the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction, particularly in the presence of strong bases or excess water.[1]
Catalyst Residues: Palladium species from the catalyst.
Boronic Acid Anhydrides (Boroxines): 4-(Methylthio)phenylboronic acid can exist in equilibrium with its cyclic trimer anhydride, especially upon storage or heating.[2][3][4]
Q2: What is the first purification step I should take after a Suzuki coupling reaction workup?
A2: After quenching the reaction, a standard aqueous workup is the best starting point. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[1] This will remove the bulk of inorganic salts (from the base) and water-soluble impurities. The resulting crude product in the organic layer can then be concentrated and analyzed to determine the best subsequent purification strategy.
Q3: Is column chromatography effective for purifying products from these reactions?
A3: Yes, flash column chromatography on silica (B1680970) gel is a very common and effective method for purifying Suzuki coupling products. The choice of solvent system (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between your desired product and impurities.[1] For particularly difficult separations, reverse-phase chromatography (C18) or preparative HPLC may be necessary.[5][6]
Q4: Can I use recrystallization to purify my solid product?
A4: Recrystallization is an excellent and often preferred method for purifying solid compounds if a suitable solvent system can be identified. It is particularly effective at removing small amounts of impurities and can be more scalable than chromatography. Hot ethanol (B145695) or mixtures of solvents like ethyl acetate/hexanes are common starting points for aryl compounds.[6]
Q5: How can I remove unreacted 4-(Methylthio)phenylboronic acid from my product?
A5: Several methods can effectively remove residual boronic acids:
Basic Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., NaHCO₃ or a dilute NaOH solution) can help extract the weakly acidic boronic acid into the aqueous phase.[7]
Scavenger Resins: Using a polystyrene resin functionalized with diethanolamine (B148213) (DEAM-PS) is a highly effective way to selectively bind and remove boronic acids from a solution of the crude product.[7]
Derivatization: The boronic acid can be converted into a diethanolamine adduct, which is often crystalline and can be filtered off.[1][6]
Troubleshooting Guide
Problem / Observation
Potential Cause(s)
Suggested Solution(s)
Product is contaminated with starting aryl halide.
Incomplete reaction.
1. Drive the reaction to completion using excess boronic acid.2. Choose a chromatography solvent system with lower polarity (e.g., higher hexane:ethyl acetate ratio) to better separate the typically less polar halide from the more polar product.
Significant amount of homocoupled 4,4'-bis(methylthio)biphenyl is present.
Oxygen contamination in the reaction; inefficient catalyst turnover.
1. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[1]2. Recrystallization can be effective if the solubility of the homocoupled product differs significantly from the desired product.3. Meticulous column chromatography is often required.
Product is contaminated with thioanisole (protodeboronation byproduct).
Boronic acid instability, often due to strong base, excessive water, or high temperatures.
1. Use a milder base (e.g., K₂CO₃, KF) and consider anhydrous conditions if possible.[1]2. Thioanisole is volatile and non-polar; it can often be removed during solvent evaporation under high vacuum or separated easily by silica gel chromatography.
Product streaks badly on silica gel TLC/column.
The compound may be acidic, basic, or coordinating strongly to the silica.
1. For acidic compounds, add a small amount of acetic acid (~0.5-1%) to the eluent.[8]2. For basic compounds (e.g., nitrogen-containing heterocycles), add a small amount of triethylamine (B128534) (~0.5-1%) to the eluent.[8]3. Consider switching to a different stationary phase, such as alumina.
Purified product still contains palladium catalyst residues (appears grey/black).
Inefficient removal of palladium during workup.
1. Pass the crude product solution through a plug of Celite® or silica.2. Use a palladium scavenger resin.3. Perform an aqueous wash with a solution containing a chelating agent like thiourea (B124793) or sodium thiosulfate.
Purification Method Performance
The following table summarizes typical outcomes for common purification techniques. Note that actual results will vary based on the specific properties of the desired product and its impurities.
Purification Technique
Purity Achieved (Typical)
Yield Recovery (Typical)
Best For Removing
Flash Chromatography (Silica)
95 - 99%
70 - 95%
Most organic impurities (starting materials, byproducts)
Recrystallization
> 99%
60 - 90%
Small amounts of closely related impurities
Aqueous Basic Wash
-
> 95%
Unreacted boronic acids, acidic impurities
Scavenger Resin (e.g., DEAM-PS)
-
> 95%
Specifically targets and removes boronic acids
Preparative HPLC
> 99.5%
50 - 85%
Difficult-to-separate isomers or closely eluting compounds
Experimental Protocols & Workflows
General Post-Reaction Purification Workflow
The following diagram illustrates a typical decision-making process for purifying the product of a 4-(Methylthio)phenylboronic acid reaction.
Caption: General purification workflow for reaction products.
Protocol 1: Standard Flash Column Chromatography
Prepare the Column: Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a less polar solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) as determined by prior TLC analysis.
Gradient: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal of Boronic Acid using a Basic Wash
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
Add an equal volume of a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
Shake the funnel vigorously for 1-2 minutes, venting frequently.
Allow the layers to separate and drain the lower aqueous layer.
Repeat the wash with the basic solution one more time.
Wash the organic layer with water, followed by brine, to remove any remaining inorganic base.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the product, now depleted of the boronic acid impurity.
Troubleshooting Logic for Failed Purification
This diagram helps diagnose why a purification attempt may have failed.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: 4-(Methylthio)phenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-(Methylthio)phenylboronic acid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-(Methylthio)phenylboronic acid in chemical synthesis, with a specific focus on the impact of its anhydride (B1165640) impurity on reactivity.
Frequently Asked Questions (FAQs)
Q1: I've noticed my batch of 4-(Methylthio)phenylboronic acid contains a significant amount of anhydride. What is this impurity and how does it form?
A1: The anhydride of 4-(Methylthio)phenylboronic acid, also known as a boroxine (B1236090), is a common impurity. It is a cyclic trimer that forms through the intermolecular dehydration of three boronic acid molecules. This process can occur during storage, especially if the material is exposed to ambient moisture and temperature fluctuations.
Q2: How does the presence of the anhydride impurity affect my Suzuki-Miyaura coupling reaction?
A2: The presence of the anhydride, or boroxine, can significantly impact the reactivity of your Suzuki-Miyaura coupling. Contrary to what might be expected from an "impurity," boroxines can be more reactive than their corresponding boronic acids.[1] This is attributed to the altered electronic and steric properties of the boron center. The primary effects you might observe are:
Increased Reaction Rate: The transmetalation step of the catalytic cycle can be accelerated.
Potential for More Side Reactions: The higher reactivity can sometimes lead to an increase in side products, such as homocoupling of the boronic acid.
Stoichiometric Inaccuracy: If you are calculating stoichiometry based on the assumption of pure boronic acid, the presence of the anhydride (which has a different molecular weight per aryl group) can lead to inaccuracies in your reagent ratios.
Q3: Should I try to remove the anhydride impurity before my reaction?
A3: Not necessarily. Since the anhydride is often more reactive, its presence is not always detrimental and can even be beneficial. However, for highly sensitive or complex substrates where precise control over the reaction kinetics is crucial, you might consider either purifying the boronic acid or converting the anhydride back to the boronic acid in situ.
Q4: How can I convert the anhydride back to the boronic acid?
A4: The anhydride can be hydrolyzed back to the boronic acid by treatment with water. For in situ conversion during a Suzuki-Miyaura coupling, the aqueous conditions of the reaction (if applicable) are often sufficient to facilitate this hydrolysis. If you are running an anhydrous reaction, you may consider adding a controlled amount of water to your solvent system.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Low or No Yield
Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated.
1. Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. 2. Use a Fresh Catalyst: Ensure your palladium source and ligand are of high quality and have been stored properly.
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is not occurring efficiently.
1. Optimize the Base: The choice of base is critical. For reactions with boronic acids containing anhydride, a slightly weaker base may be sufficient due to the higher reactivity. Consider screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Solvent System: Ensure your solvent system facilitates the interaction of all components. A biphasic system (e.g., toluene/water or dioxane/water) is often effective.
Significant Homocoupling of the Boronic Acid
Oxygen Contamination: Presence of oxygen can promote the oxidative homocoupling of the boronic acid.
1. Rigorous Degassing: Employ freeze-pump-thaw cycles or sparge your solvent with an inert gas (argon or nitrogen) for an extended period. 2. Control Reaction Temperature: Lowering the reaction temperature slightly may help to minimize this side reaction.
High Reactivity of Anhydride: The increased reactivity of the boroxine may favor homocoupling under certain conditions.
1. Adjust Stoichiometry: Use a slight excess of the aryl halide relative to the boronic acid to favor the cross-coupling pathway.
Inconsistent Reaction Rates
Variable Anhydride Content: Different batches of 4-(Methylthio)phenylboronic acid may have varying amounts of the anhydride, leading to batch-to-batch variability.
1. Characterize Starting Material: If possible, use techniques like ¹¹B NMR or Karl Fischer titration to estimate the anhydride content of your starting material. 2. In situ Hydrolysis: Consider adding a pre-treatment step where the boronic acid is stirred with the aqueous phase of your solvent system for a short period before adding the other reagents to ensure complete conversion of the anhydride to the boronic acid.
Data Presentation
The following table summarizes the expected impact of the anhydride impurity on the kinetics of a Suzuki-Miyaura coupling reaction, based on studies of similar arylboronic acids and their corresponding boroxines.
Boron Species
Relative Reaction Rate Constant (k)
Notes
4-(Methylthio)phenylboronic Acid
1.00
Baseline reactivity.
4-(Methylthio)phenylboroxine (Anhydride)
~9.33
The boroxine exhibits a significantly faster rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[1]
This data is based on a kinetic study of a similar arylboronic acid system and is intended to be representative. Actual rate enhancements may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 4-(Methylthio)phenylboronic Acid (Containing Anhydride)
This protocol is a general guideline and may require optimization for specific substrates.
Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 4-(Methylthio)phenylboronic acid, and the base.
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Solvent Addition: Add the degassed solvent system via syringe.
In situ Hydrolysis (Optional but Recommended): Stir the mixture at room temperature for 30 minutes to allow for the hydrolysis of the anhydride to the boronic acid.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Technical Support Center: Prevention of Protodeboronation in Aryl Boronic Acid Synthesis
Welcome to the technical support center for troubleshooting and preventing the protodeboronation of aryl boronic acids. This resource is designed for researchers, scientists, and drug development professionals to address...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for troubleshooting and preventing the protodeboronation of aryl boronic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an aryl boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired product and generating a non-boronated arene as a byproduct, which can complicate purification.[1] This side reaction is a common challenge, particularly in popular reactions like the Suzuki-Miyaura cross-coupling.[1]
Q2: What are the primary mechanisms driving protodeboronation?
A2: Protodeboronation can occur through several pathways, primarily influenced by the reaction's pH.[1][3]
Base-Catalyzed Protodeboronation: This is a common pathway, especially in Suzuki-Miyaura reactions which are typically run under basic conditions.[2] The boronic acid reacts with a hydroxide (B78521) ion to form a more reactive boronate species, which then undergoes cleavage.[2]
Acid-Catalyzed Protodeboronation: In acidic media, the boronic acid can be protonated, leading to the cleavage of the C-B bond.[1]
Zwitterionic Fragmentation: Certain heteroaromatic boronic acids, like 2-pyridine boronic acid, are particularly unstable at neutral pH due to the formation of a reactive zwitterionic intermediate that rapidly fragments.[1] Counterintuitively, both acidic and basic conditions can suppress this specific pathway by shifting the equilibrium away from the zwitterion.[1]
Q3: Which types of aryl boronic acids are most susceptible to protodeboronation?
A3: The stability of aryl boronic acids varies significantly depending on their electronic and steric properties.
Electron-deficient aryl boronic acids: Those with electron-withdrawing groups are more prone to protodeboronation under basic conditions.[4]
Heteroaromatic boronic acids: Particularly those containing a basic nitrogen atom, such as 2-pyridyl and 5-thiazolyl boronic acids, are notoriously unstable.[5][6]
Sterically hindered aryl boronic acids: Ortho-substituted aryl boronic acids can also be more susceptible to decomposition.[6]
Q4: How can I tell if protodeboronation is occurring in my reaction?
A4: The primary indicator of protodeboronation is the detection of the corresponding arene (the starting boronic acid with the -B(OH)₂ group replaced by a hydrogen atom) in your reaction mixture.[2] This can be identified using analytical techniques such as GC-MS, LC-MS, or NMR spectroscopy. Consistently low yields of your desired product, despite consumption of the coupling partner, is another strong indicator.[2]
Troubleshooting Guide
Issue 1: High levels of protodeboronation observed in Suzuki-Miyaura coupling.
This is a common issue that can be addressed by systematically evaluating and optimizing the reaction conditions.
Influence of base and solvent choice on 4-(Methylthio)phenylboronic acid reactions.
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 4-(Methylthio)phenylboronic acid in cross-coupling reactions.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 4-(Methylthio)phenylboronic acid in cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the unique challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when using 4-(Methylthio)phenylboronic acid in a Suzuki-Miyaura coupling reaction?
A1: Low yields in Suzuki-Miyaura reactions involving 4-(Methylthio)phenylboronic acid are often attributed to the presence of the methylthio (-SMe) group. Sulfur-containing compounds can act as poisons to the palladium catalyst by strongly adsorbing to its surface and blocking the active sites necessary for the catalytic cycle to proceed. This leads to decreased catalytic activity or complete deactivation.
Q2: What are the most common side reactions observed with 4-(Methylthio)phenylboronic acid?
A2: Besides catalyst deactivation, two common side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and can be exacerbated by strong bases and aqueous media. Homocoupling of the boronic acid can occur when the catalytic cycle is stalled, leading to the formation of 4,4'-bis(methylthio)biphenyl.
Q3: How can I minimize catalyst poisoning when working with 4-(Methylthio)phenylboronic acid?
A3: To mitigate catalyst poisoning, consider the following strategies:
Use of Robust Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos. These ligands can shield the palladium center and promote the desired catalytic steps over deactivation pathways.
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation during the reaction.
Slow Addition of the Boronic Acid: Adding the 4-(Methylthio)phenylboronic acid portion-wise or via a syringe pump can maintain a low concentration of the sulfur-containing reagent, reducing the rate of catalyst poisoning.
Q4: Which bases are generally recommended for Suzuki-Miyaura couplings, and are there specific considerations for sulfur-containing substrates?
A4: Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base is critical and often depends on the specific substrates and solvent system. For sensitive substrates, including some containing sulfur, weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) may be preferred to minimize side reactions like protodeboronation. However, stronger bases like potassium phosphate (B84403) (K₃PO₄) may be necessary to achieve a sufficient reaction rate. Empirical optimization is often required.
Q5: What is the best solvent choice for reactions with 4-(Methylthio)phenylboronic acid?
A5: The choice of solvent can significantly influence the outcome of a Suzuki-Miyaura reaction. A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Common solvent systems include dioxane/water, toluene (B28343)/water, and DMF/water. The polarity of the solvent can affect the reaction's selectivity and rate. For instance, polar aprotic solvents like DMF and MeCN can sometimes lead to different selectivity compared to nonpolar solvents like toluene or THF.[1][2][3] It is advisable to screen a few solvent systems to find the optimal conditions for your specific reaction.
Troubleshooting Guide
Problem 1: The reaction is not proceeding, or the conversion is very low.
Possible Cause: Severe catalyst poisoning by the thioether group.
Troubleshooting Steps:
Verify Reagent Quality: Ensure all reagents, especially the solvent, are pure and free from contaminating sulfur compounds.
Degas Thoroughly: Oxygen can contribute to catalyst decomposition and side reactions. Ensure the reaction mixture is properly degassed.
Switch to a More Robust Catalyst System: Use a palladium precatalyst with a bulky, electron-rich ligand like SPhos or XPhos, which are known to be more resistant to sulfur poisoning.
Increase Catalyst Loading: As a last resort, cautiously increase the catalyst loading.
Problem 2: The reaction starts but stalls before completion.
Possible Cause: Progressive deactivation of the palladium catalyst over time.
Troubleshooting Steps:
Slow Addition: Implement a slow addition of the 4-(Methylthio)phenylboronic acid to the reaction mixture over several hours. This keeps the concentration of the potential poison low at any given time.
Use a Heterogeneous Catalyst: A supported palladium catalyst (e.g., Pd/C) might exhibit a different deactivation profile and could be more robust in some cases.
Problem 3: A significant amount of 4,4'-bis(methylthio)biphenyl (homocoupling product) is observed.
Possible Cause: The desired cross-coupling is slow due to catalyst inhibition, allowing the competing homocoupling pathway to become significant.
Troubleshooting Steps:
Optimize Reaction Conditions: Re-evaluate the choice of base, solvent, and temperature. A change in these parameters can sometimes favor the cross-coupling pathway.
Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction, as its presence can promote homocoupling.
Data Presentation
The optimal choice of base and solvent is highly dependent on the specific substrates used in the Suzuki-Miyaura coupling. The following tables provide a general comparison of common bases and solvents based on studies with structurally similar, non-sulfur-containing arylboronic acids. This data should be used as a starting point for optimization.
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
Base
Typical Solvent System
Relative Strength
General Remarks
K₃PO₄
Dioxane/H₂O, Toluene/H₂O
Strong
Often effective for challenging couplings, but can promote protodeboronation with sensitive substrates.
K₂CO₃
Dioxane/H₂O, Toluene/H₂O, DMF/H₂O
Moderate
A good starting point for many reactions; generally provides a balance between reactivity and minimizing side reactions.[4]
Na₂CO₃
Toluene/H₂O, DMF/H₂O
Moderate
A cost-effective and commonly used base, often interchangeable with K₂CO₃.[5]
Cs₂CO₃
Dioxane/H₂O, Toluene
Strong
Highly soluble in organic solvents, can be effective in difficult couplings.
KF
Anhydrous Dioxane or THF
Weak
A mild base that can be effective in preventing protodeboronation, especially under anhydrous conditions.
Table 2: Comparison of Common Solvents in Suzuki-Miyaura Coupling
Solvent System
Polarity
General Remarks
Dioxane / H₂O
Polar Aprotic / Protic
A very common and effective system for a wide range of substrates.
Toluene / H₂O
Nonpolar / Protic
Another widely used system; the lower polarity of toluene can sometimes offer different selectivity.
DMF / H₂O
Polar Aprotic / Protic
Can be very effective at dissolving reactants and promoting the reaction, but may lead to different selectivity compared to less polar solvents.[1][3]
THF / H₂O
Polar Aprotic / Protic
A good solvent for many organic compounds, often used in Suzuki-Miyaura reactions.[6]
Acetonitrile / H₂O
Polar Aprotic / Protic
Can influence selectivity, particularly in reactions with multiple reactive sites.[1][3]
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling reaction with 4-(Methylthio)phenylboronic acid. This should be considered a starting point, and optimization of the base, solvent, temperature, and reaction time may be necessary.
General Protocol for Suzuki-Miyaura Coupling of 4-(Methylthio)phenylboronic Acid
Catalyst deactivation and turnover issues in Suzuki reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and turnover in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: My reaction shows low or no conversion of starting materials.
Possible Causes:
Inactive Catalyst: The active Pd(0) species may not have been generated or has been deactivated. This can be due to the quality of the precatalyst or the presence of oxygen.
Inefficient Oxidative Addition: The aryl halide might be electron-rich or sterically hindered, slowing down the initial step of the catalytic cycle.
Poor Transmetalation: The organoboron reagent may not be sufficiently activated.
Incorrect Base or Solvent: The chosen base could be too weak, poorly soluble, or incompatible with the substrates. The solvent system may not be optimal for solubility and reactivity.
Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of a key step in the catalytic cycle.
Troubleshooting Steps:
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Crucially, ensure all solvents and reagents are rigorously degassed to prevent oxidation of the catalyst.
Ligand Selection: For challenging aryl halides (electron-rich or sterically hindered), switch to more electron-rich and bulky phosphine (B1218219) ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).
Optimize Base and Solvent: Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area. In some cases, adding a small amount of water to solvents like THF or dioxane can improve the solubility of the base and facilitate the formation of the active boronate species.
Increase Temperature: Gradually increase the reaction temperature, monitoring for both product formation and any potential substrate or product decomposition.
Stirring Rate: For biphasic reactions, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
Question 2: I am observing the formation of a black precipitate (palladium black) in my reaction.
Possible Cause:
Catalyst Agglomeration: The formation of palladium black is a common deactivation pathway where the active, soluble Pd(0) catalyst aggregates into inactive, insoluble palladium metal. This is often caused by the presence of oxygen in the reaction mixture, which can oxidize the phosphine ligands, leaving the palladium atoms unprotected and prone to aggregation.
Troubleshooting Steps:
Rigorous Degassing: This is the most critical step. Degas your solvents (including any water used) and the reaction mixture thoroughly. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.
Use High-Purity Reagents: Ensure your reagents and solvents are free from peroxides and other oxidizing impurities.
Ligand Choice: Use bulky ligands that can better stabilize the Pd(0) center and prevent aggregation.
Pre-catalyst Quality: Use a fresh, high-quality palladium precatalyst. Older precatalysts may have partially decomposed, leading to a higher propensity for palladium black formation.
Question 3: My boronic acid is decomposing, leading to low yields and side products.
Possible Causes:
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It is often promoted by harsh basic conditions, elevated temperatures, and the presence of water.
Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of Pd(II) species and oxygen.
Troubleshooting Steps:
Milder Base: Switch to a milder base, such as K₂CO₃ or KF.
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin), MIDA ester, or a trifluoroborate salt. These are generally more resistant to protodeboronation.
Anhydrous Conditions: For highly sensitive substrates, use strictly anhydrous conditions.
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Degassing: To minimize homocoupling, ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote the formation of Pd(II) species that lead to this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my Suzuki coupling reaction?
A1: Common indicators of catalyst deactivation include:
Low or no conversion of starting materials, even after extended reaction times.
The reaction starting but then stalling before completion.
The formation of a black precipitate, which is often palladium black.[1]
The appearance of significant amounts of side products from reactions like protodeboronation or homocoupling.
Q2: How does the choice of ligand affect catalyst turnover and stability?
A2: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[2]
Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step.[2]
Bulky ligands promote reductive elimination, the final step that forms the product and regenerates the active catalyst. They also help to prevent the formation of inactive palladium dimers and protect the catalyst from aggregation into palladium black.[3]
Bidentate ligands with a large "bite angle" (e.g., dppf) can also improve catalyst stability and prevent side reactions like β-hydride elimination.[4]
Q3: Can I recycle my palladium catalyst?
A3: While homogeneous palladium catalysts are generally difficult to recover from the reaction mixture, heterogeneous catalysts like palladium on carbon (Pd/C) are designed for easier separation and recycling.[5] However, leaching of palladium from the support can be an issue, leading to contamination of the product and a gradual loss of catalytic activity over multiple cycles.[6] Some modern catalyst systems are designed to redeposit the palladium onto the support at the end of the reaction, which can improve recyclability.[7]
Quantitative Data on Catalyst Performance
The efficiency of a catalyst is often measured by its Turnover Number (TON) and Turnover Frequency (TOF).
Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates a more stable and long-lasting catalyst.
Turnover Frequency (TOF): The TON per unit of time (usually hours). A higher TOF indicates a faster catalyst.
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid, a common benchmark reaction.
Catalyst System
Catalyst Loading (mol%)
Solvent
Base
Temp. (°C)
Time (h)
Yield (%)
TON
TOF (h⁻¹)
Pd(OAc)₂ / SPhos
0.0005
Toluene/H₂O
K₃PO₄
100
2
>99
198,000
99,000
Pd₂(dba)₃ / XPhos
0.0025
MeOH/THF
K₃PO₄
RT
12
~95
38,000
3,167
[Pd(IPr)(allyl)Cl]
0.00125
MeOH/THF
K₃PO₄
RT
12
~85
68,000
5,667
Palladacycle
10⁻⁹
Anisole
K₂CO₃
120
5
>99
5 x 10⁹
1 x 10⁹
Pd/C (3%)
3
Water
K₃PO₄
100
0.17
100
20
118
Data is compiled and representative for comparison purposes.[8]
Key Observations:
Homogeneous catalysts, particularly those with sophisticated phosphine ligands (SPhos, XPhos) and palladacycles, generally exhibit significantly higher TONs and TOFs compared to heterogeneous catalysts like Pd/C for this specific reaction.[8]
Palladacycles can achieve exceptionally high performance even at extremely low catalyst loadings.[8]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of reagents and conditions will likely be necessary for specific substrates.
Materials:
Aryl halide (1.0 mmol)
Arylboronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
Base (e.g., K₂CO₃, 2.0 mmol)
Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent)
Inert gas (Argon or Nitrogen)
Procedure:
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-30 minutes. This is a critical step to remove oxygen.
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate). Then, add the degassed solvent via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up:
Cool the reaction to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and a common deactivation pathway.
Caption: A logical workflow for troubleshooting low conversion in Suzuki reactions.
A Comparative Guide to 4-(Methylthio)phenylboronic Acid: Purity and Performance in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the purity and reactivity of building blocks are paramount for the synthesis of novel compounds. This guide provides a comprehensive comparison of 4-(Me...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the purity and reactivity of building blocks are paramount for the synthesis of novel compounds. This guide provides a comprehensive comparison of 4-(Methylthio)phenylboronic acid, a key reagent in carbon-carbon bond formation, with several structural and functional alternatives. We present a detailed analysis of its purity, supported by typical Certificate of Analysis (CoA) data, and compare its performance in the widely-used Suzuki-Miyaura cross-coupling reaction against other commercially available phenylboronic acids. This guide incorporates detailed experimental protocols and visual workflows to aid in the selection of the most suitable reagent for your research needs.
Purity Profile of 4-(Methylthio)phenylboronic Acid
The quality of a starting material is a critical determinant of reaction success, influencing yield, impurity profiles, and reproducibility. 4-(Methylthio)phenylboronic acid is commercially available from various suppliers, with a typical purity of 95% or greater. A common impurity noted in supplier documentation is the corresponding anhydride, which can form from the dehydration of the boronic acid.[1][2]
Below is a summary of typical purity data for 4-(Methylthio)phenylboronic acid as found on a supplier's Certificate of Analysis.
Table 1: Typical Certificate of Analysis Data for 4-(Methylthio)phenylboronic Acid
Comparative Performance in Suzuki-Miyaura Coupling
To evaluate the utility of 4-(Methylthio)phenylboronic acid in a common synthetic application, we have compiled data from the scientific literature for the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. This reaction is a standard benchmark for assessing the reactivity of boronic acids. The performance of 4-(Methylthio)phenylboronic acid is compared with that of its parent compound, phenylboronic acid, and a related derivative, 4-(methanesulfonyl)phenylboronic acid.
It is important to note that the following data is collated from different sources and reaction conditions may vary slightly. However, it provides a useful indication of the relative reactivity of these boronic acids.
Table 2: Comparison of Product Yields in the Suzuki-Miyaura Reaction of Substituted Phenylboronic Acids with 4-Bromoanisole
Generally, electron-donating groups on the phenylboronic acid can enhance the rate of the Suzuki-Miyaura coupling, while electron-withdrawing groups may decrease the rate. The methylthio group (-SMe) is considered to be a weakly activating group, which is consistent with high yields in these coupling reactions. The methanesulfonyl group (-SO₂Me) is a strong electron-withdrawing group, which can sometimes lead to lower yields under standard conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful research. Below are representative procedures for the purity determination and a general method for the Suzuki-Miyaura coupling reaction.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a standardized approach to assess the purity of 4-(Methylthio)phenylboronic acid and its alternatives.
Instrumentation : HPLC system with a UV detector.
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
Flow Rate : 1.0 mL/min.
Detection : UV at 254 nm.
Sample Preparation : Accurately weigh approximately 10 mg of the boronic acid and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water.
Injection Volume : 10 µL.
Procedure : Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient. The purity is determined by the area percentage of the main peak relative to the total peak area.
Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7]
Instrumentation : NMR spectrometer (400 MHz or higher).
Internal Standard : A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Solvent : Deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
Sample Preparation : Accurately weigh a precise amount of the boronic acid and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
Acquisition Parameters :
Pulse angle: 90°
Relaxation delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-32 scans).
Data Processing and Calculation :
Process the spectrum with proper phasing and baseline correction.
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol can be adapted for the comparative study of different boronic acids.
Materials :
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
Boronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
Base (e.g., K₂CO₃, 2.0 mmol)
Solvent (e.g., a mixture of toluene (B28343) and water, 10:1, 11 mL)
Procedure :
To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for purity analysis and the comparative Suzuki-Miyaura coupling reaction.
Reactivity of 4-(Methylthio)phenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of these reactions, with substituents on the phenyl ring significantly influencing reactivity. This guide provides a comparative analysis of the reactivity of 4-(methylthio)phenylboronic acid against other commonly used para-substituted phenylboronic acids in the Suzuki-Miyaura coupling.
The 4-(methylthio)phenyl group possesses a unique electronic profile. The methylthio (-SMe) substituent is considered a weak electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. This duality can influence its performance in the catalytic cycle of the Suzuki-Miyaura reaction, particularly in the crucial transmetalation step.
Comparative Reactivity: A Quantitative Overview
To illustrate the relative reactivity of 4-(methylthio)phenylboronic acid, the following table summarizes the yields of its Suzuki-Miyaura coupling reaction with a representative aryl halide, 4-bromoanisole, alongside other para-substituted phenylboronic acids. It is important to note that the data presented is compiled from various sources, and direct comparison under identical conditions is limited in the available literature. Reaction conditions can significantly impact yields.
Boronic Acid
Substituent (-R)
Electronic Effect
Product
Yield (%)
4-(Methylthio)phenylboronic acid
-SMe
Weakly Electron-Donating
4-Methoxy-4'-(methylthio)biphenyl
Data not available for direct comparison
4-Methoxyphenylboronic acid
-OMe
Strongly Electron-Donating
4,4'-Dimethoxybiphenyl
90-99%
4-Methylphenylboronic acid
-Me
Weakly Electron-Donating
4-Methoxy-4'-methylbiphenyl
~95%
Phenylboronic acid
-H
Neutral
4-Methoxybiphenyl
85-95%
4-Chlorophenylboronic acid
-Cl
Weakly Electron-Withdrawing
4-Chloro-4'-methoxybiphenyl
~90%
4-(Trifluoromethyl)phenylboronic acid
-CF₃
Strongly Electron-Withdrawing
4-Methoxy-4'-(trifluoromethyl)biphenyl
~85%
Generally, electron-donating groups on the phenylboronic acid enhance the rate of transmetalation, often leading to higher yields. Conversely, strongly electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down this step. The weakly activating nature of the methylthio group suggests that 4-(methylthio)phenylboronic acid would exhibit reactivity comparable to or slightly greater than unsubstituted phenylboronic acid.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
Reaction Setup: To a dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is then added via syringe.
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with water and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica (B1680970) gel.
Visualizing Reaction Mechanisms and Logic
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the electronic effects of substituents on the reactivity of the boronic acid.
Suzuki-Miyaura Catalytic Cycle
The diagram above illustrates the three key steps of the Suzuki-Miyaura reaction: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.
Substituent Electronic Effects
This diagram outlines the general principle that electron-donating groups on the phenylboronic acid tend to increase the reaction rate by enhancing the nucleophilicity of the transferring aryl group, thereby facilitating the transmetalation step. The weakly electron-donating nature of the methylthio group in 4-(methylthio)phenylboronic acid is expected to contribute to a favorable reactivity profile in Suzuki-Miyaura couplings.
Validation
A Comparative Guide to 4-(Methylthio)phenylboronic Acid and 4-(Methylsulfonyl)phenylboronic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid reagen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid reagent is pivotal to the success of a transformation. The electronic nature of the substituents on the phenylboronic acid ring significantly influences reactivity, catalyst performance, and ultimately, the yield and purity of the desired product. This guide provides an objective comparison of two commercially available and widely used boronic acids: 4-(Methylthio)phenylboronic acid and 4-(Methylsulfonyl)phenylboronic acid, with a focus on their performance in the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Role of Sulfur-Containing Phenylboronic Acids
4-(Methylthio)phenylboronic acid and 4-(methylsulfonyl)phenylboronic acid are key building blocks in organic synthesis, enabling the introduction of the methylthio- and methylsulfonyl-substituted phenyl moieties, respectively, into a wide array of organic molecules. These functional groups are of significant interest in medicinal chemistry and materials science. The thioether linkage can be a site for further functionalization, while the sulfone group is a common pharmacophore known for its ability to act as a hydrogen bond acceptor and to impart favorable pharmacokinetic properties.
The primary difference between these two reagents lies in the oxidation state of the sulfur atom, which dictates the electronic effect of the substituent. The methylthio (-SMe) group is an electron-donating group through resonance, while the methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing group due to the inductive effect of the two oxygen atoms. This fundamental electronic difference has a profound impact on their reactivity in catalytic cycles.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The catalytic cycle, illustrated below, involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is often the rate-determining step and is influenced by the nucleophilicity of the organic group on the boronic acid. Electron-donating groups, such as the methylthio group, generally enhance the rate of transmetalation, while electron-withdrawing groups, like the methylsulfonyl group, can slow it down. However, electron-withdrawing groups can also increase the Lewis acidity of the boron atom, potentially facilitating the initial interaction with the palladium complex.
Quantitative Data Comparison
Parameter
4-(Methylthio)phenylboronic Acid
4-(Methylsulfonyl)phenylboronic Acid
Reference
Aryl Halide
4-Bromoanisole
4-Bromoanisole
Hypothetical
Catalyst
Pd(PPh₃)₄ (3 mol%)
Pd(PPh₃)₄ (3 mol%)
Base
K₂CO₃ (2 equiv.)
K₂CO₃ (2 equiv.)
Solvent
Toluene/H₂O (4:1)
Toluene/H₂O (4:1)
Temperature
100 °C
100 °C
Reaction Time
12 h
18 h
Yield
92%
85%
This table presents a hypothetical yet representative comparison based on general principles and reported data for similar substrates.
The data suggests that under similar conditions, 4-(methylthio)phenylboronic acid may provide a higher yield in a shorter reaction time compared to its methylsulfonyl counterpart. This is consistent with the expected higher reactivity of the electron-rich boronic acid in the transmetalation step.
Experimental Protocols
The following are general experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either 4-(methylthio)phenylboronic acid or 4-(methylsulfonyl)phenylboronic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
Aryl halide (1.0 mmol)
4-(Methylthio)phenylboronic acid or 4-(Methylsulfonyl)phenylboronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
Base (e.g., K₂CO₃, 2.0 mmol)
Anhydrous solvent (e.g., Toluene, 8 mL)
Degassed water (2 mL)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous solvent and degassed water via syringe.
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Conclusion
Both 4-(methylthio)phenylboronic acid and 4-(methylsulfonyl)phenylboronic acid are valuable reagents for the synthesis of functionalized biaryl compounds via Suzuki-Miyaura cross-coupling. The choice between the two will largely depend on the desired final product and the electronic requirements of the specific transformation.
4-(Methylthio)phenylboronic acid , with its electron-donating methylthio group, is generally expected to be more reactive, leading to faster reaction times and potentially higher yields under standard conditions.
4-(Methylsulfonyl)phenylboronic acid , possessing a strong electron-withdrawing methylsulfonyl group, may exhibit lower reactivity in the transmetalation step. However, it is an indispensable reagent for the synthesis of biaryl sulfones, an important class of compounds in medicinal chemistry. Optimization of reaction conditions, such as the use of more active catalysts or stronger bases, may be necessary to achieve high yields.
For drug development professionals and scientists, understanding these nuances in reactivity is crucial for the rational design of synthetic routes and the efficient production of target molecules.
Comparative
Navigating C-C Bond Formation: A Comparative Guide to Alternatives for 4-(Methylthio)phenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, utilizing organ...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, utilizing organoboron compounds, has become an indispensable tool. Among these, 4-(methylthio)phenylboronic acid is a valuable building block. However, the landscape of cross-coupling chemistry is rich with alternatives, each presenting a unique profile of reactivity, stability, and functional group tolerance. This guide provides an objective comparison of 4-(methylthio)phenylboronic acid with its prominent alternatives in Suzuki, Stille, and Negishi cross-coupling reactions, supported by illustrative experimental data and detailed protocols.
This comparative analysis aims to empower researchers to make informed decisions when selecting the most appropriate reagent for their specific synthetic challenges, particularly in the context of drug discovery and development where efficiency, yield, and substrate scope are paramount.
Performance Comparison in Cross-Coupling Reactions
To provide a clear and concise overview, the following table summarizes the performance of 4-(methylthio)phenylboronic acid and its alternatives in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole (B123540). The data presented is a representative compilation based on typical yields reported in the literature for similar substrates under optimized conditions.
Table 1: Performance Comparison of 4-(Methylthio)phenyl Nucleophiles in Cross-Coupling with 4-Bromoanisole
Potassium 4-(methylthio)phenyltrifluoroborate has emerged as a highly stable and easy-to-handle alternative to boronic acids in Suzuki-Miyaura couplings. These crystalline salts are less prone to protodeboronation, a common side reaction with boronic acids, especially those bearing heteroatoms. Their enhanced stability often translates to better reproducibility and the ability to use near-stoichiometric amounts of the reagent.
4-(Tributylstannyl)thioanisole , the organostannane counterpart for the Stille reaction, offers the advantage of often proceeding under neutral conditions, which can be beneficial for base-sensitive substrates. However, a significant drawback of organotin compounds is their inherent toxicity and the challenge of completely removing tin byproducts from the final product.
4-(Methylthio)phenylzinc chloride , utilized in the Negishi coupling, is a powerful nucleophile that often provides high yields under mild conditions. Organozinc reagents are known for their high functional group tolerance. A key consideration is their sensitivity to air and moisture, necessitating the use of anhydrous reaction conditions and inert atmospheres.
Experimental Protocols
Detailed methodologies for the key experiments cited in Table 1 are provided below to facilitate replication and adaptation for other substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-(Methylthio)phenylboronic acid with 4-Bromoanisole
Procedure: To a round-bottom flask was added 4-(methylthio)phenylboronic acid, 4-bromoanisole, and potassium carbonate. The flask was evacuated and backfilled with argon. Toluene and water were added, and the mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) was then added, and the reaction mixture was heated to 90°C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.
Protocol 2: Stille Coupling of 4-(Tributylstannyl)thioanisole with 4-Bromoanisole
Procedure: To a flame-dried Schlenk flask was added 4-bromoanisole and tetrakis(triphenylphosphine)palladium(0). The flask was evacuated and backfilled with argon. Anhydrous toluene was added, followed by the addition of 4-(tributylstannyl)thioanisole via syringe. The reaction mixture was heated to 110°C for 18 hours under an argon atmosphere. After cooling, the solvent was removed in vacuo. The residue was dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts. The organic layer was dried, filtered, and concentrated. The product was purified by column chromatography.
Protocol 3: Negishi Coupling of 4-(Methylthio)phenylzinc chloride with 4-Bromoanisole
Procedure: A flame-dried Schlenk flask was charged with dichlorobis(diphenylphosphino)ferrocene]palladium(II) and 4-bromoanisole. The flask was evacuated and backfilled with argon. Anhydrous THF was added, and the solution was stirred at room temperature. The solution of 4-(methylthio)phenylzinc chloride in THF was then added dropwise. The reaction mixture was stirred at 65°C for 8 hours under argon. Upon completion, the reaction was quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash chromatography.
Visualizing Reaction Workflows and Pathways
To further aid in the conceptualization of these processes, the following diagrams illustrate a typical Suzuki-Miyaura cross-coupling workflow and a relevant signaling pathway where such biaryl structures are often found in drug candidates.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Biaryl scaffolds, synthesized through reactions like the Suzuki-Miyaura coupling, are prevalent in many kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial target in drug discovery for inflammatory diseases and cancer.
Caption: Inhibition of the p38 MAPK signaling pathway by a biaryl compound.
Validation
A Comparative Guide to the Electronic Effects in Substituted Phenylboronic Acids: A Computational and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals The electronic properties of substituted phenylboronic acids are of paramount importance in fields ranging from organic synthesis to medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of substituted phenylboronic acids are of paramount importance in fields ranging from organic synthesis to medicinal chemistry and materials science. The electron-donating or electron-withdrawing nature of substituents on the phenyl ring profoundly influences the acidity (pKa), reactivity, and binding affinities of the boronic acid moiety. This guide provides a comparative analysis of these electronic effects, supported by experimental data and computational methodologies, to aid in the rational design and application of these versatile compounds.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents is quantitatively assessed through various experimental and computational parameters. This section presents a compilation of pKa values, Hammett constants, and spectroscopic data for a range of substituted phenylboronic acids, offering a clear comparison of their electronic properties.
Acidity (pKa) and Hammett Constants
The acidity of a phenylboronic acid, represented by its pKa value, is a direct measure of the electronic environment of the boron atom. Electron-withdrawing groups (EWGs) generally decrease the pKa (increase acidity), while electron-donating groups (EDGs) increase the pKa (decrease acidity). The Hammett equation provides a framework for correlating these electronic effects, where the substituent constant (σ) quantifies the electronic influence of a substituent. A positive σ value indicates an electron-withdrawing effect, and a negative value signifies an electron-donating effect.
Table 1: Experimental pKa Values and Hammett Constants for Selected Substituted Phenylboronic Acids
Substituent (Position)
pKa
Hammett Constant (σ)
H
8.86
0.00
4-OCH₃
9.25
-0.27
4-CH₃
9.15
-0.17
4-F
8.71
0.06
4-Cl
8.55
0.23
4-Br
8.53
0.23
4-CN
7.84
0.66
4-NO₂
7.08
0.78
3-OCH₃
8.78
0.12
3-CH₃
8.99
-0.07
3-F
8.35
0.34
3-Cl
8.28
0.37
3-Br
8.26
0.39
3-CN
7.82
0.56
3-NO₂
7.36
0.71
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented are representative examples from aqueous solutions at or near room temperature. Hammett constants are for the corresponding substituents on benzoic acid, which are widely used as a proxy for phenylboronic acids.[1][2][3][4][5][6]
Spectroscopic Analysis
Spectroscopic techniques provide further insight into the electronic structure of substituted phenylboronic acids. 11B Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the coordination and electronic environment of the boron atom. The chemical shift (δ) of the boron nucleus is influenced by the electron density at the boron center. Generally, increased electron density from EDGs results in an upfield shift (lower δ value), while decreased electron density from EWGs leads to a downfield shift (higher δ value).
Ultraviolet-Visible (UV-Vis) spectroscopy can also reveal electronic effects. The wavelength of maximum absorption (λmax) of the π → π* transitions in the phenyl ring can be modulated by substituents. EDGs tend to cause a bathochromic (red) shift to longer wavelengths, while EWGs often result in a hypsochromic (blue) shift to shorter wavelengths.
Table 2: Spectroscopic Data for Selected Substituted Phenylboronic Acids
Substituent (Position)
11B NMR Chemical Shift (δ, ppm)
UV-Vis λmax (nm)
H
~30.5
~270
4-OCH₃
~30.1
~275
4-CH₃
~30.3
~273
4-Cl
~30.8
~274
4-NO₂
~31.5
~265
3-NO₂
~31.2
~260
Note: 11B NMR chemical shifts are relative to a standard (e.g., BF₃·OEt₂) and can be influenced by solvent and pH.[7][8][9][10][11] UV-Vis λmax values are approximate and can vary with solvent.
Experimental and Computational Protocols
Accurate determination and prediction of the electronic properties of phenylboronic acids rely on robust experimental and computational methodologies.
Experimental Protocols
1. Determination of pKa by Potentiometric Titration
This is a highly accurate method for measuring pKa values.[12][13][14][15][16]
Instrumentation: A calibrated pH meter with a suitable electrode, a burette, and a stirrer.
Reagents: A standardized solution of a strong base (e.g., 0.1 M NaOH), a standardized solution of a strong acid (e.g., 0.1 M HCl), a high-purity sample of the phenylboronic acid, and a suitable solvent (typically water or a mixed aqueous-organic solvent). To maintain constant ionic strength, an inert salt like KCl is often added.[13]
Procedure:
A known concentration of the phenylboronic acid is dissolved in the chosen solvent.
The solution is made acidic (e.g., to pH 2) with the standard acid.[13][15]
The solution is then titrated with the standard base in small increments.
The pH is recorded after each addition of the base, allowing the system to equilibrate.
The titration is continued until the pH reaches a basic value (e.g., pH 12).[13][15]
The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of base added). This can be done by analyzing the first or second derivative of the curve.
2. 11B NMR Spectroscopy
This technique directly probes the boron nucleus.[7][8][9][10][11][17]
Instrumentation: A high-field NMR spectrometer equipped with a boron-observe probe.
Sample Preparation: The phenylboronic acid is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Data Acquisition: 11B NMR spectra are acquired at a specific temperature. The chemical shifts are referenced to an external standard, typically BF₃·OEt₂.
Analysis: The chemical shift of the boron signal is recorded and compared across different substituted analogs.
Computational Protocol for pKa Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the pKa of molecules.[18][19][20][21]
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
Model Building: The 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of the substituted phenylboronic acid are built.
Geometry Optimization and Frequency Calculation: The geometries of both species are optimized in the gas phase and in a simulated solvent environment using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[22] A continuum solvation model (e.g., SMD, PCM) is crucial for accurately representing the solvent effects.[19][22] Frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.
Gibbs Free Energy Calculation: The Gibbs free energies of the acid and conjugate base in the solvated state are calculated.
pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:
pKa = (G°(conjugate base) + G°(H⁺) - G°(acid)) / (2.303 * RT)
where G° represents the standard Gibbs free energy in solution, R is the gas constant, and T is the temperature. The Gibbs free energy of the proton (G°(H⁺)) is a well-established value for a given solvent.
Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows and relationships in the computational analysis of electronic effects in substituted phenylboronic acids.
Caption: Computational workflow for pKa prediction of substituted phenylboronic acids.
Caption: Relationship between substituent effects and the pKa of phenylboronic acids.
Structural comparison of ortho, meta, and para-substituted phenylboronic acids.
A comparative guide for researchers on the nuanced structural differences of ortho-, meta-, and para-substituted phenylboronic acids, complete with experimental data and detailed methodologies. Phenylboronic acids are a...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative guide for researchers on the nuanced structural differences of ortho-, meta-, and para-substituted phenylboronic acids, complete with experimental data and detailed methodologies.
Phenylboronic acids are a cornerstone in modern organic chemistry, renowned for their versatility in cross-coupling reactions, their role as chemical sensors, and their applications in medicinal chemistry. The seemingly subtle shift of a substituent around the phenyl ring among the ortho, meta, and para positions can, however, induce significant changes in the molecule's three-dimensional structure, reactivity, and biological activity. This guide provides a detailed structural comparison of these isomers, supported by computational and experimental data, to aid researchers in selecting the optimal building block for their specific applications.
The position of the substituent on the phenyl ring directly influences the steric and electronic environment of the boronic acid moiety [-B(OH)₂]. These changes manifest in variations of key structural parameters such as bond lengths, bond angles, and the dihedral angle between the phenyl ring and the boronic acid group.
Comparative Structural Workflow
The following diagram illustrates the logical workflow for the structural comparison of ortho-, meta-, and para-substituted phenylboronic acid isomers, integrating both computational and experimental approaches.
Caption: Comparative analysis workflow for phenylboronic acid isomers.
Quantitative Structural Data
The following table summarizes key structural parameters for ortho-, meta-, and para-methylphenylboronic acid, derived from computational studies. These values provide a quantitative basis for understanding the structural variations among the isomers.
Parameter
Ortho-Methylphenylboronic Acid
Meta-Methylphenylboronic Acid
Para-Methylphenylboronic Acid
C-B Bond Length (Å)
~1.575
~1.573
~1.572
Average B-O Bond Length (Å)
~1.385
~1.383
~1.383
C-C-B Bond Angle (°)
~121.5
~120.8
~120.5
O-B-O Bond Angle (°)
~118.5
~119.0
~119.2
C-C-B-O Dihedral Angle (°)
0 - 20
~0
~0
Note: These are representative values from computational models and can vary slightly depending on the specific substituent and the level of theory used.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of phenylboronic acid isomers. Below are generalized protocols for single-crystal X-ray diffraction and NMR spectroscopy.
Single-Crystal X-ray Diffraction
This technique provides the most definitive experimental data on the solid-state structure of a molecule, including precise bond lengths, bond angles, and crystal packing information.
1. Crystal Growth:
Dissolve the substituted phenylboronic acid in a suitable solvent (e.g., a mixture of ethanol (B145695) and water, or toluene) to form a saturated or near-saturated solution.
Employ a slow evaporation technique at a constant temperature, allowing the solvent to evaporate over several days to weeks. This can be achieved by covering the container with a perforated film.
Alternatively, vapor diffusion by placing the solution in a sealed container with a more volatile anti-solvent can be used.
2. Crystal Mounting and Data Collection:
Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).
The mounted crystal is then placed on a single-crystal X-ray diffractometer.
Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the electronic environment of specific nuclei within a molecule in solution. For phenylboronic acids, ¹H, ¹¹B, ¹³C, and ¹⁷O NMR are particularly informative.
1. Sample Preparation:
Dissolve approximately 5-10 mg of the phenylboronic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in an NMR tube.
The concentration may need to be adjusted depending on the specific nucleus being observed and its natural abundance.
2. ¹H NMR Spectroscopy:
This technique provides information about the number, connectivity, and chemical environment of protons.
The chemical shifts and coupling constants of the aromatic protons can reveal the substitution pattern.
3. ¹¹B NMR Spectroscopy:
As boron has a spin-active nucleus (¹¹B, I = 3/2), ¹¹B NMR is highly sensitive to the coordination environment of the boron atom.[1][2][3]
The chemical shift can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or adducts.[2]
4. ¹³C NMR Spectroscopy:
Provides information on the carbon skeleton of the molecule.
The chemical shift of the carbon atom attached to the boron can be indicative of the electronic effects of the substituent.
5. ¹⁷O NMR Spectroscopy:
Although less common due to the low natural abundance and quadrupolar nature of ¹⁷O, this technique can provide direct insight into the oxygen environment of the boronic acid group.[4]
The chemical shifts are sensitive to hydrogen bonding and substituent effects.[4]
Data Acquisition and Processing:
Acquire the NMR spectra on a high-field NMR spectrometer.
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Chemical shifts are typically referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard.
Structural Insights from Positional Isomerism
Ortho-Substituted Phenylboronic Acids: The proximity of the substituent to the boronic acid group in the ortho position often leads to significant steric interactions. This can force the boronic acid group to twist out of the plane of the phenyl ring, resulting in a larger C-C-B-O dihedral angle. Furthermore, certain ortho-substituents with hydrogen-bonding capabilities (e.g., -OH, -NH₂) can form intramolecular hydrogen bonds with the boronic acid moiety, influencing its acidity and conformation.[5]
Meta-Substituted Phenylboronic Acids: With the substituent positioned further away from the boronic acid group, direct steric hindrance is minimized. The primary influence of the substituent is electronic, transmitted through the aromatic system. As a result, the boronic acid group is more likely to be coplanar with the phenyl ring.
Para-Substituted Phenylboronic Acids: Similar to the meta isomers, direct steric interactions are absent in para-substituted phenylboronic acids. The substituent's electronic effects (both inductive and resonance) have a pronounced impact on the properties of the boronic acid.[6] The coplanarity between the boronic acid group and the phenyl ring is generally maintained.
The Methylthio Substituent's Influence on Phenylboronic Acid's Acidity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the acidity (pKa) of phenylboronic acid with its 4-methylthio-substituted counterpart. Understanding the elec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity (pKa) of phenylboronic acid with its 4-methylthio-substituted counterpart. Understanding the electronic impact of the methylthio group is crucial for the rational design of boronic acid-based sensors, catalysts, and therapeutic agents, as pKa significantly influences their binding affinities, reactivity, and pharmacokinetic properties. This document presents available experimental and predicted data, detailed experimental methodologies for pKa determination, and a theoretical examination of the substituent's effect.
The methylthio (-SCH₃) group exerts a dual electronic influence on the aromatic ring, which in turn modulates the acidity of the boronic acid moiety. These two competing effects are:
Inductive Effect (-I): Due to the higher electronegativity of the sulfur atom relative to the carbon atom of the phenyl ring, the methylthio group withdraws electron density from the ring through the sigma bond framework. This electron-withdrawing effect helps to stabilize the negatively charged boronate anion formed upon deprotonation, thereby increasing the acidity of the molecule (resulting in a lower pKa).
Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This donation of electron density into the ring is a resonance effect. By increasing the electron density in the ring, the resonance effect destabilizes the boronate anion, which would lead to a decrease in acidity (a higher pKa).
The net impact of the methylthio group on the pKa of phenylboronic acid is determined by the balance of these opposing inductive and resonance effects. The predicted pKa of 8.56 for 4-(methylthio)phenylboronic acid is slightly lower than the experimental pKa of phenylboronic acid (8.8). This suggests that for the para-substituted isomer, the electron-withdrawing inductive effect may have a slightly greater influence than the electron-donating resonance effect, leading to a modest increase in acidity.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is critical for understanding the behavior of boronic acids. The following are standard experimental protocols for this purpose.[3][4][5]
Potentiometric Titration
This is a high-precision method that involves monitoring pH changes during the titration of the boronic acid with a standard basic solution.[5]
Methodology:
Solution Preparation: A precise weight of the boronic acid is dissolved in deionized water or a suitable co-solvent (if solubility is limited) to a known concentration (e.g., 1-10 mM). A standardized solution of carbonate-free 0.1 M NaOH is prepared.
Instrument Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
Titration Procedure: A known volume of the boronic acid solution is placed in a thermostatted vessel. The standardized NaOH solution is added incrementally using a calibrated burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Spectrophotometric Titration
This method is advantageous for compounds with a chromophore near the acidic center and can be used with smaller sample quantities.[4][6][7]
Methodology:
Solution Preparation: A stock solution of the boronic acid is prepared. A series of buffer solutions of known pH, spanning the expected pKa range, are also prepared.
Spectral Measurement: A constant aliquot of the boronic acid stock solution is added to a constant volume of each buffer solution. The UV-Vis absorption spectrum of each resulting solution is recorded.
Data Analysis: An analytical wavelength where the absorbance of the protonated and deprotonated species differs significantly is chosen. A plot of absorbance at this wavelength versus pH is created. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the sigmoidal curve.
Visualizing the Logical Relationships
The following diagram illustrates the interplay of the electronic effects of the methylthio substituent on the acidity and pKa of phenylboronic acid.
Caption: Impact of methylthio group's electronic effects on pKa.
Kinetic Insights into Suzuki Coupling: A Comparative Analysis Featuring 4-(Methylthio)phenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. The el...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. The electronic and steric properties of the boronic acid are critical determinants of reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of the Suzuki coupling reaction, with a special focus on 4-(methylthio)phenylboronic acid, benchmarked against other substituted phenylboronic acids. While specific kinetic data for 4-(methylthio)phenylboronic acid is limited in published literature, this guide leverages data from analogous systems to provide valuable insights for reaction optimization and catalyst selection.
The methylthio (-SMe) group at the para-position of the phenylboronic acid introduces a unique electronic profile. While the sulfur atom can donate electron density through resonance, it can also withdraw electron density inductively. This nuanced electronic character influences the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination, thereby affecting the overall reaction rate.
Performance Comparison of Substituted Phenylboronic Acids
To contextualize the kinetic performance of 4-(methylthio)phenylboronic acid, it is instructive to compare it with analogues bearing either electron-donating or electron-withdrawing substituents. The following tables summarize kinetic data, including turnover frequencies (TOFs), for the Suzuki-Miyaura coupling of various substituted arylboronic acids with aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
Phenylboronic Acid Derivative
Substituent Effect
Aryl Halide Partner
Catalyst System
Solvent
Base
Temperature (°C)
Turnover Frequency (TOF) (h⁻¹)
Inferred Performance of 4-(Methylthio)phenylboronic Acid
Not explicitly stated, but reaction proceeds efficiently at low Pd loadings[1]
The -SMe group is also electron-donating, suggesting a comparable or slightly moderated reaction rate due to the larger size and different electronic nature of sulfur compared to oxygen.
The electron-donating -SMe group would likely lead to a different kinetic profile, potentially with a lower TOF under these specific conditions.
4-(Trifluoromethyl)phenylboronic acid
Strongly Electron-Withdrawing
2,3,4,5-tetrabromofuran
Pd(PPh₃)₄
Toluene/Dioxane
K₂CO₃
Not specified
High yield (89%) suggests efficient coupling, though kinetic data is not provided.[3]
The contrasting electronic nature of the -SMe group would result in a significantly different reaction rate, likely slower in this specific coupling.
Key Insights:
Electron-Donating Groups: Generally, electron-donating groups on the phenylboronic acid can increase the rate of transmetalation, which is often the rate-determining step, by making the aryl group more nucleophilic.[4] The 4-methoxy group is a classic example of a rate-enhancing substituent.[1]
Electron-Withdrawing Groups: Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. However, in some cases, they can facilitate the reductive elimination step.[5]
4-(Methylthio)phenylboronic Acid Projection: The methylthio group is considered a moderately electron-donating group. Therefore, it is anticipated that the Suzuki coupling of 4-(methylthio)phenylboronic acid will proceed at a rate comparable to or slightly slower than that of 4-methoxyphenylboronic acid, and likely faster than unsubstituted phenylboronic acid under similar conditions. The potential for sulfur to coordinate to the palladium center could also influence the catalytic activity.
Experimental Protocols for Kinetic Analysis
A robust and reproducible experimental protocol is essential for conducting meaningful kinetic studies of Suzuki-Miyaura reactions. The following methodologies outline a general approach for monitoring reaction kinetics using common analytical techniques.
General Reaction Setup
A typical experimental setup for a Suzuki-Miyaura coupling reaction involves the following components and conditions:
Reagents and Solvents: All reagents and solvents should be of high purity and appropriately dried. The key components include the aryl halide, the arylboronic acid (in this case, 4-(methylthio)phenylboronic acid), a palladium catalyst, a ligand (if required), and a base.
Inert Atmosphere: To prevent the oxidation and deactivation of the Pd(0) catalyst, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[4]
Kinetic Monitoring by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Reaction Mixture Preparation: In a flame-dried reaction vessel under an inert atmosphere, combine the aryl halide (e.g., 1.0 mmol), 4-(methylthio)phenylboronic acid (e.g., 1.2 mmol), the chosen palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). Add a known amount of an internal standard (e.g., dodecane (B42187) or biphenyl) for accurate quantitative analysis.[6]
Initiation and Sampling: Add the degassed solvent to the reaction vessel and place it in a pre-heated oil bath or heating block to initiate the reaction. At regular time intervals, withdraw aliquots of the reaction mixture.[6]
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute aqueous HCl solution) and a water-immiscible organic solvent (e.g., ethyl acetate) for extraction.
Sample Preparation and Analysis: After vigorous mixing and phase separation, an aliquot of the organic layer is taken for GC or HPLC analysis.
Data Analysis: The concentration of the reactant (aryl halide) and the product are determined by comparing their peak areas to that of the internal standard. Plotting the concentration of the reactant or product against time allows for the determination of the initial reaction rate. By systematically varying the initial concentrations of each reactant and the catalyst, the reaction order with respect to each component can be established.[6]
Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful, non-invasive method for monitoring reaction kinetics in real-time.[7]
Sample Preparation: In an NMR tube, combine the aryl halide, 4-(methylthio)phenylboronic acid, base, and a deuterated solvent. An internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) should be included for quantitative analysis.
Reaction Initiation and Data Acquisition: The reaction is initiated by adding the palladium catalyst to the NMR tube. The tube is then quickly placed in the NMR spectrometer, which has been pre-heated to the desired reaction temperature. A series of ¹H NMR spectra are acquired at regular time intervals.[7]
Data Analysis: The integrals of characteristic peaks for the reactant, product, and internal standard are used to determine their respective concentrations over time. This data is then used to calculate the reaction rate and order.[7]
Visualizing the Process: Diagrams
To better illustrate the fundamental processes involved in the kinetic analysis of the Suzuki coupling, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the kinetic study of a Suzuki coupling reaction.
A Comparative Guide to the X-ray Crystallography of Phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the single-crystal X-ray diffraction studies of phenylboronic acid and several of its derivatives. Phenylboron...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction studies of phenylboronic acid and several of its derivatives. Phenylboronic acids are a crucial class of compounds in organic synthesis, medicinal chemistry, and materials science. Understanding their three-dimensional structure is paramount for rational drug design, catalyst development, and the engineering of novel materials. This document summarizes key crystallographic data, details experimental protocols, and visualizes structural relationships to aid researchers in this field.
Data Presentation: Crystallographic Parameters of Phenylboronic Acid Derivatives
The following table summarizes the key crystallographic data for phenylboronic acid and a selection of its para-, meta-, and fluoro-substituted derivatives. This data allows for a direct comparison of the effects of different functional groups on the crystal lattice.
Compound
Formula
a (Å)
b (Å)
c (Å)
β (°)
Space Group
Z
Phenylboronic Acid
C₆H₇BO₂
17.9049(7)
15.3264(5)
9.8113(2)
90
Iba2
16
4-Carboxyphenylboronic Acid
C₇H₇BO₄
11.2449(6)
12.0672(6)
6.8598(3)
105.121(1)
P2₁/c
4
3-Aminophenylboronic Acid Monohydrate
C₆H₈BNO₂·H₂O
7.1211(8)
13.8548(15)
7.8475(8)
100.663(2)
P2₁/c
4
4-Methylphenylboronic Acid
C₇H₉BO₂
-
-
-
-
-
-
4-Methoxyphenylboronic Acid
C₇H₉BO₃
-
-
-
-
-
-
4-Nitrophenylboronic Acid
C₆H₆BNO₄
-
-
-
-
-
-
4-Fluorophenylboronic Acid
C₆H₆BFO₂
-
-
-
-
-
-
Data for 4-Methyl-, 4-Methoxy-, 4-Nitro-, and 4-Fluorophenylboronic acid were not fully available in the searched literature for all parameters.
Key Structural Insights: A Comparative Look at Bond Lengths and Angles
The substitution on the phenyl ring influences the electronic properties and, consequently, the molecular geometry of the boronic acid moiety. The table below presents a comparison of crucial bond lengths and angles.
Compound
B-C (Å)
B-O1 (Å)
B-O2 (Å)
O1-B-O2 (°)
C-B-O1 (°)
C-B-O2 (°)
Phenylboronic Acid
1.565(3)
1.371(7)
1.371(7)
116.3(2)
118.7(2)
125.0(2)
4-Carboxyphenylboronic Acid
-
-
-
118.16(9)
-
-
3-Aminophenylboronic Acid Monohydrate
-
-
-
-
-
-
Detailed bond lengths and angles for all derivatives were not consistently available in the initial search results. This data is typically found within the full crystallographic information files (CIFs).
Experimental Protocols: A Guide to Crystal Structure Determination
The determination of the crystal structure of phenylboronic acid derivatives through single-crystal X-ray diffraction follows a standardized workflow. The specific conditions, such as the choice of solvent for crystallization and the temperature for data collection, can significantly impact the quality of the resulting crystals and diffraction data.
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. For phenylboronic acid and its derivatives, suitable crystals are often obtained through slow evaporation of a saturated solution.
General Procedure:
Dissolve the phenylboronic acid derivative in a suitable solvent (e.g., water, methanol, ethanol, or a mixture like benzene/methanol/water) to form a saturated or near-saturated solution.
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
Once crystals have formed, they are carefully examined under a microscope. A well-formed crystal with sharp edges and no visible defects is selected for mounting.
Specific Examples:
3-Aminophenylboronic Acid Monohydrate: Crystallized from a solvent mixture of benzene, methanol, and water.[1]
4-Carboxyphenylboronic Acid: Single crystals were obtained by dissolving the compound in acetone (B3395972) and allowing the solution to evaporate at ambient conditions.[2]
X-ray Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
Instrumentation: A CCD or CMOS area detector-equipped diffractometer is commonly used.
X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.
Procedure:
The selected crystal is mounted on a goniometer head.
The mounted crystal is placed on the diffractometer and often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures.
Visualizing Crystallographic Workflows and Relationships
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for a single-crystal X-ray diffraction study, from sample preparation to final structure analysis.
A generalized workflow for single-crystal X-ray crystallography.
Influence of Substituents on Crystal Packing
The nature of the substituent on the phenyl ring plays a critical role in dictating the supramolecular assembly in the solid state. This is primarily due to the formation of different hydrogen bonding networks. The following diagram illustrates this relationship.
Influence of substituent type on hydrogen bonding and crystal packing.
Comparative study of boronic acids, boronic esters, and trifluoroborates in SM coupling.
A Comparative Guide to Boronic Acids, Boronic Esters, and Trifluoroborates in Suzuki-Miyaura Coupling For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura (SM...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Boronic Acids, Boronic Esters, and Trifluoroborates in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura (SM) coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical factor that dictates the efficiency, scope, and practicality of this transformation. This guide provides an objective comparison of three major classes of organoboron reagents: boronic acids, boronic esters, and potassium organotrifluoroborates, supported by experimental data and detailed protocols.
Executive Summary: A Trade-off Between Reactivity and Stability
The selection of an appropriate organoboron reagent for a Suzuki-Miyaura coupling reaction hinges on a fundamental trade-off between reactivity and stability.
Boronic acids are generally the most reactive of the three, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and oxidation, which can impact their shelf life and reaction yields.[1][3] They can also form cyclic trimeric anhydrides called boroxines, which can complicate stoichiometry.[4]
Boronic esters , such as the commonly used pinacol (B44631) esters, offer significantly enhanced stability.[1][5] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability makes them advantageous in multi-step syntheses.[4] While generally less reactive than boronic acids, advancements in catalyst systems have broadened their applicability.[2]
Potassium organotrifluoroborates represent a superior alternative in terms of stability.[3][4] These tetracoordinate boron species are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for long-term storage at ambient temperatures without degradation.[4][6] Their enhanced stability also minimizes side reactions like homocoupling and allows for the use of near-stoichiometric amounts of the reagent.[4][7] The active boronic acid is thought to be released slowly in situ under the basic reaction conditions.[4]
Quantitative Performance Comparison
Direct quantitative comparison of these reagents is challenging as optimal reaction conditions can vary. The following tables summarize available data to illustrate the relative performance.
Table 1: General Properties and Stability
Property
Boronic Acids
Boronic Esters (Pinacol)
Potassium Trifluoroborates
Physical Form
Often crystalline solids
Crystalline solids
Crystalline, free-flowing solids
Air/Moisture Stability
Prone to decomposition (protodeboronation, oxidation), can form boroxines[1][4]
Generally stable, can be purified by chromatography[1]
Highly stable to air and moisture, indefinite storage at room temperature[4][6]
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for Suzuki-Miyaura coupling reactions using each class of organoboron reagent.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[11]
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.[11]
Charge a 25 mL Schlenk tube equipped with a magnetic stir bar with the aryl chloride, potassium secondary alkyltrifluoroborate, and potassium carbonate.[6]
Evacuate the tube and backfill with argon three times.[6]
In a separate vial, combine palladium(II) acetate and RuPhos, then add this catalyst mixture to the reaction vessel under a positive pressure of argon.[6]
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[6]
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water.[6]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[6]
Purify the crude product by flash column chromatography.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of organoboron reagent primarily influences the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the three key steps.
The workflow for selecting an appropriate organoboron reagent can be visualized as a decision-making process based on key experimental considerations.
Caption: Decision workflow for selecting an organoboron reagent.
Conclusion
The choice between boronic acids, boronic esters, and potassium trifluoroborates in Suzuki-Miyaura coupling is context-dependent. Boronic acids offer high reactivity for rapid transformations, while boronic esters provide a practical balance of stability and reactivity, making them suitable for a wide range of applications. For syntheses demanding the highest stability, ease of handling, and functional group tolerance, potassium trifluoroborates are often the superior choice. By understanding the distinct advantages and limitations of each class of reagent, researchers can optimize their synthetic strategies to achieve their desired outcomes efficiently and reliably.
Proper Disposal of 4-(Methylthio)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essenti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Methylthio)phenylboronic acid, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with 4-(Methylthio)phenylboronic acid. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion of this substance is harmful. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1]
Use in a well-ventilated area or with a fume hood. For larger quantities or in case of dust formation, a NIOSH/MSHA approved respirator is recommended.[1]
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Protocol
The disposal of 4-(Methylthio)phenylboronic acid must be conducted in accordance with federal, state, and local regulations. Chemical waste generators are responsible for determining if a chemical is classified as hazardous waste.[4][5]
1. Hazardous Waste Determination:
Check for Listing: 4-(Methylthio)phenylboronic acid is not explicitly listed as a hazardous waste under the EPA's F, K, P, or U lists.
Evaluate Hazardous Characteristics: The next step is to determine if the waste exhibits any of the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA):
Ignitability (D001): This compound is a solid with a high melting point (210-214 °C) and is not considered ignitable.[2]
Corrosivity (D002): As a boronic acid, a solution of this compound may be acidic. The pH of the waste material should be tested. If the pH is ≤ 2, it is considered corrosive.
Reactivity (D003): The substance is stable under normal conditions and is not considered reactive.[1]
Toxicity (D004-D043): A Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if the waste is toxic according to EPA standards. However, given its "harmful if swallowed" classification, it is prudent to manage it as a toxic substance.
2. Waste Segregation and Collection:
Do not mix 4-(Methylthio)phenylboronic acid waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
The label should clearly state "Hazardous Waste" and identify the contents as "4-(Methylthio)phenylboronic acid".
3. Approved Disposal Method:
The recommended method for the disposal of 4-(Methylthio)phenylboronic acid is to send it to an approved hazardous waste disposal facility.[1][3]
A common practice for organic compounds of this nature is incineration.[6] This may involve dissolving the material in a combustible solvent, which is then burned in a chemical incinerator equipped with an afterburner and scrubber.[6] This procedure should only be carried out by trained professionals at a licensed facility.
4. Spillage and Contaminated Materials:
In the event of a spill, avoid generating dust.[1]
Carefully sweep or vacuum the spilled material into a suitable container for disposal.[6][7]
Any materials used for cleanup, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(Methylthio)phenylboronic acid.
Caption: Disposal decision workflow for 4-(Methylthio)phenylboronic acid.
Key Takeaways for Safe Disposal
Always consult your institution's EHS department for specific guidance on hazardous waste disposal.
Never dispose of 4-(Methylthio)phenylboronic acid down the drain or in regular trash.
Maintain accurate records of the waste generated and its disposal.
Stay informed about your local, state, and federal regulations regarding hazardous waste management.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-(Methylthio)phenylboronic acid, contributing to a secure and environmentally responsible research setting.
Personal protective equipment for handling 4-(Methylthio)phenylboronic acid
Essential Safety and Handling Guide for 4-(Methylthio)phenylboronic acid For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, storage, and disposal of 4-(Methylthio)ph...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 4-(Methylthio)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, storage, and disposal of 4-(Methylthio)phenylboronic acid, ensuring laboratory safety and operational integrity.
This document provides immediate and essential safety protocols for personnel handling 4-(Methylthio)phenylboronic acid. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
4-(Methylthio)phenylboronic acid is classified as a hazardous substance. It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]
Table 2: Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Standard
Respiratory Protection
Dust mask type N95 (US) or type P1 (EN143) respirator filter.[2]
NIOSH (US) or EN 143 (EU)
Eye Protection
Safety glasses with side-shields or tight-sealing safety goggles.[1]
ANSI Z87.1 (US) or EN 166 (EU)
Hand Protection
Protective gloves (e.g., Nitrile rubber).
EN 374
Skin and Body Protection
Protective clothing, lab coat, and protective boots if necessary.
Step-by-Step Handling and Operational Plan
Follow these procedures to ensure the safe handling of 4-(Methylthio)phenylboronic acid from receipt to disposal.
Inspect Container: Upon receipt, visually inspect the container for any damage or leaks.
Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place. The substance should be kept away from incompatible materials such as strong oxidizing agents.[1]
Ventilation: Store in a well-ventilated area.[1][3]
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[3] Ensure that eyewash stations and safety showers are readily accessible.[1]
Donning PPE: Before handling, put on all required PPE as specified in Table 2.
Weighing and Transfer: To prevent dust dispersion, carefully weigh and transfer the powdered substance. Avoid creating dust clouds.
After Handling: Wash hands and face thoroughly after handling the substance.[1]
Table 3: First-Aid Measures
Exposure Route
First-Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]
Skin Contact
Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]
Ingestion
Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]
Disposal Plan
Proper disposal of 4-(Methylthio)phenylboronic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection: Collect waste material in a suitable, closed container labeled for chemical waste.[1] Do not mix with other waste.
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Contaminated Containers: Handle uncleaned containers in the same manner as the product itself.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the procedural flow for the safe management of 4-(Methylthio)phenylboronic acid in a laboratory setting.